molecular formula C9H8ClN5 B1668706 Chlorazanil CAS No. 500-42-5

Chlorazanil

カタログ番号: B1668706
CAS番号: 500-42-5
分子量: 221.64 g/mol
InChIキー: YRZQHIVOIFJEEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorazanil is a diamino-1,3,5-triazine.
This compound is a triazine derivative and diuretic agent. This compound appears to prevent the absorption of sodium and chloride in the distal convoluted tubule.
See also: this compound Hydrochloride (active moiety of).

特性

IUPAC Name

2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZQHIVOIFJEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049026
Record name Chlorazanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-42-5
Record name Chlorazanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorazanil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorazanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorazanil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORAZANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SN4K3W0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chlorazanil: A Technical Guide to its Diuretic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil is a triazine-derivative diuretic agent that primarily exerts its effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This action is characteristic of thiazide-like diuretics and leads to an increase in the excretion of sodium, chloride, and water. Emerging evidence also points to a secondary mechanism involving the modulation of renal prostaglandin synthesis, which may contribute to its overall diuretic and renal hemodynamic effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available quantitative data, detailed experimental methodologies for diuretic assessment, and visual representations of the key pathways.

Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter

The principal mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC), located on the apical membrane of the epithelial cells of the distal convoluted tubule (DCT).[1][2] By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular lumen, which in turn osmotically retains water, resulting in diuresis.

Signaling Pathway

The inhibition of the NCC by this compound is a direct interaction with the transporter protein. This leads to a cascade of events within the nephron, ultimately resulting in increased excretion of electrolytes and water.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Peritubular Interstitium Na_lumen Na+ NCC Na+/Cl- Cotransporter (NCC) Na_lumen->NCC Increased Excretion Increased Excretion Na_lumen->Increased Excretion Cl_lumen Cl- Cl_lumen->NCC Cl_lumen->Increased Excretion H2O_lumen H2O H2O_lumen->Increased Excretion Na_cell Na+ NCC->Na_cell Cl_cell Cl- NCC->Cl_cell NaK_ATPase Na+/K+ ATPase Na_cell->NaK_ATPase K_cell K+ NaK_ATPase->K_cell Na_interstitium Na+ NaK_ATPase->Na_interstitium K_interstitium K+ K_interstitium->NaK_ATPase This compound This compound This compound->NCC Inhibition

Core mechanism of this compound action.

Secondary Mechanism: Modulation of Renal Prostaglandins

In addition to its direct action on the NCC, studies in animal models suggest that this compound may also exert its diuretic effect through the modulation of renal prostaglandins. Specifically, this compound has been shown to enhance the urinary excretion of prostaglandin E2 (PGE2) and F2alpha (PGF2α).[3] This effect is thought to be due to an increase in prostaglandin synthesis. Prostaglandins, particularly PGE2, are known to play a role in regulating renal blood flow and sodium and water excretion.

Proposed Signaling Pathway

The exact mechanism by which this compound increases prostaglandin synthesis is not fully elucidated, but it is hypothesized to involve an increase in the availability of prostaglandin precursors.

This compound This compound Precursor_Availability Increased Prostaglandin Precursor Availability This compound->Precursor_Availability PG_Synthesis Increased Prostaglandin Synthesis (PGE2, PGF2α) Precursor_Availability->PG_Synthesis Renal_Effects Modulation of Renal Hemodynamics and Natriuresis PG_Synthesis->Renal_Effects Diuresis Contribution to Diuresis Renal_Effects->Diuresis

Proposed prostaglandin-mediated mechanism.

Quantitative Data on Diuretic Effects

The following table summarizes the quantitative effects of this compound on urine volume and electrolyte excretion as observed in a study on conscious unloaded Sprague-Dawley female rats.

ParameterControlThis compound (10 mg/kg orally)
Urinary Prostaglandin E2 Excretion 51 ± 9 ng/kg/6 hrs813 ± 112 ng/kg/6 hrs
Urinary Flow Rate 12.8 ± 0.6 ml/kg/6 hrs42.0 ± 1.4 ml/kg/6 hrs
Urinary Sodium Excretion 0.96 ± 0.12 mmol/kg/6 hrs3.86 ± 0.33 mmol/kg/6 hrs
Urinary Potassium Excretion UnchangedUnchanged

Experimental Protocols

The assessment of the diuretic activity of compounds like this compound typically involves a combination of in vivo and in vitro experimental models.

In Vivo Diuretic Activity Assessment (Lipschitz Test)

This is a standard method for screening diuretic activity in rodents.

start Start: Acclimatize rats in metabolic cages fasting Overnight fasting (water ad libitum) start->fasting hydration Oral administration of normal saline (e.g., 25 ml/kg) fasting->hydration dosing Administer vehicle, standard diuretic, or this compound hydration->dosing collection Collect urine at specified time intervals (e.g., 0-6h, 6-24h) dosing->collection analysis Measure urine volume and electrolyte concentrations (Na+, K+, Cl-) collection->analysis end End: Data analysis and comparison of groups analysis->end

Workflow for in vivo diuretic screening.

Methodology:

  • Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are housed in metabolic cages for several days before the experiment to allow for adaptation and to minimize stress.

  • Fasting: Animals are fasted overnight with free access to water to ensure uniform gastrointestinal conditions.

  • Hydration: A saline load is administered orally to ensure adequate urine flow.

  • Dosing: The test compound (this compound), a standard diuretic (e.g., hydrochlorothiazide), or the vehicle is administered, typically via oral gavage.

  • Urine Collection: Urine is collected in graduated cylinders at predetermined time points.

  • Analysis: The total volume of urine is measured, and electrolyte concentrations (Na+, K+, Cl-) are determined using techniques like flame photometry or ion-selective electrodes.

In Vitro Assessment: Isolated Perfused Tubule

This technique allows for the direct investigation of the effects of a compound on a specific segment of the nephron.

Methodology:

  • Tubule Dissection: A specific segment of the nephron, such as the distal convoluted tubule, is microdissected from a kidney slice.

  • Perfusion Setup: The isolated tubule is mounted on a system of concentric pipettes that allow for the perfusion of an artificial tubular fluid through the lumen and bathing of the tubule in a peritubular solution.

  • Drug Application: this compound is added to the luminal perfusate or the peritubular bath.

  • Measurement of Transport: Changes in the composition of the collected perfusate are analyzed to determine the effect of the drug on ion and water transport. Transepithelial voltage can also be measured.

Conclusion

This compound's primary diuretic mechanism is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule, a mode of action it shares with thiazide-like diuretics. This leads to increased natriuresis and diuresis. Additionally, its ability to enhance renal prostaglandin synthesis presents a secondary mechanism that may contribute to its overall renal effects. Further research is warranted to fully elucidate the molecular interactions between this compound and the NCC and to explore the clinical relevance of its effects on prostaglandin metabolism. The experimental protocols outlined in this guide provide a framework for future investigations into the pharmacology of this compound and other novel diuretic agents.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorazanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a diuretic agent belonging to the diamino-1,3,5-triazine class of compounds.[1] First reported in the mid-20th century, it functions by inhibiting the reabsorption of sodium and chloride ions, primarily in the distal convoluted tubules of the kidney.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a white to off-white solid compound.[3] The core chemical structure is a 1,3,5-triazine ring substituted with two amino groups and a 4-chlorophenylamino group. It is also available as a hydrochloride salt, which can alter its physical properties such as melting point and solubility.[2]

Data Presentation

The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Synonyms Triazurol, Orpizin, Diurazine, ASA-226
CAS Number 500-42-5
Molecular Formula C₉H₈ClN₅
Molecular Weight 221.64 g/mol
Appearance White to off-white solid

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point 233-234 °C or 256-258 °C (polymorphism may exist)[No new reference]
Solubility in DMSO 110 mg/mL (requires sonication and warming)
Solubility in Water Data not readily available. A related compound, 2,4-diamino-6-chloro-1,3,5-triazine, has a calculated log water solubility (logWS) of -2.35 mol/L, suggesting very low aqueous solubility for this compound.
Solubility in Ethanol Data not readily available.
Solubility in Methanol Data not readily available.
pKa Experimental data not readily available in cited literature.
IC₅₀ (on NCC) Data not readily available in cited literature.

Table 3: Properties of this compound Hydrochloride

PropertyValueReference(s)
CAS Number 2019-25-2
Molecular Formula C₉H₉Cl₂N₅
Molecular Weight 258.11 g/mol
Melting Point 277-278 °C[No new reference]
Solubility Soluble in DMSO.

Mechanism of Action

This compound exerts its diuretic effect by targeting the distal convoluted tubule (DCT) in the nephron of the kidney. It is understood to inhibit the Na⁺-Cl⁻ cotransporter (NCC), a key protein responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. By blocking this transporter, this compound increases the excretion of sodium and chloride ions in the urine. This leads to an osmotic increase in water excretion, resulting in diuresis.

Chlorazanil_Mechanism_of_Action lumen_ions Na⁺ | Cl⁻ ncc Na⁺-Cl⁻ Cotransporter (NCC) lumen_ions->ncc blood_ions Na⁺ nak_pump Na⁺/K⁺ ATPase blood_ions->nak_pump 2 K⁺ In nak_pump->blood_ions 3 Na⁺ Out dct_cell Distal Convoluted Tubule (DCT) Cell dct_cell->nak_pump ncc->dct_cell inhibition X inhibition->ncc Inhibits This compound This compound This compound->inhibition

Mechanism of this compound on the Na⁺-Cl⁻ Cotransporter.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its diuretic activity.

Synthesis of this compound

The synthesis of 2,4-diamino-1,3,5-triazines is commonly achieved through the condensation of a biguanide derivative with an ester. The following protocol is adapted for the synthesis of this compound.

Objective: To synthesize N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine from 4-chlorophenyl biguanide hydrochloride.

Materials:

  • 4-chlorophenyl biguanide hydrochloride

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • An appropriate ester (e.g., Formic acid ester like ethyl formate)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolve 4-chlorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol in the flask and cool the solution to 0°C in an ice bath.

  • While stirring, add sodium methoxide (10-15 equivalents) to the cooled solution. This deprotonates the biguanide hydrochloride, forming the free base.

  • To this cooled mixture, add the ester (e.g., ethyl formate, 1.3-1.5 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for several hours (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of this compound may form.

  • Filter the crude product and wash the precipitate with cold methanol and then water to remove unreacted starting materials and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • Dry the purified product under vacuum.

Chlorazanil_Synthesis_Workflow start Start step1 Dissolve 4-chlorophenyl biguanide HCl in anhydrous MeOH at 0°C start->step1 end_node End: Purified this compound process process decision decision step2 Add Sodium Methoxide (NaOMe) to form free base step1->step2 step3 Add Ethyl Formate (dropwise at 0°C) step2->step3 step4 Heat mixture to reflux (2-24 hours) step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Reaction complete? step5->step6 step6->step4 No step7 Cool to room temperature step6->step7 Yes step8 Filter and wash precipitate (MeOH, Water) step7->step8 step9 Recrystallize from Ethanol step8->step9 step10 Dry under vacuum step9->step10 step10->end_node

Workflow for the synthesis of this compound.
Diuretic Activity Assay in a Rat Model

This protocol describes a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound in rats.

Objective: To determine the diuretic effect of this compound by measuring urine output and electrolyte excretion in saline-loaded rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-250 g)

  • This compound

  • Furosemide (positive control)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for Na⁺ and K⁺ analysis

  • Chloride titrator or colorimetric assay kit for Cl⁻ analysis

Procedure:

  • Animal Acclimatization: House the rats in standard conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the rats into groups (n=6 per group):

    • Group I: Negative Control (Vehicle only)

    • Group II: Positive Control (Furosemide, e.g., 10 mg/kg)

    • Group III-V: Test Groups (this compound at various doses, e.g., 100, 200, 400 mg/kg)

  • Hydration: Administer a saline load (0.9% NaCl, 15-25 mL/kg body weight) orally to all animals to ensure a uniform state of hydration and promote diuresis.

  • Dosing: Immediately after the saline load, administer the respective treatments (vehicle, furosemide, or this compound) to each group via oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine for a period of 5 to 6 hours. Record the total volume of urine for each animal.

  • Sample Analysis:

    • Volume: Measure the cumulative urine volume for each rat.

    • Electrolytes: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or other appropriate analytical instruments.

  • Data Analysis:

    • Calculate the mean urine volume and electrolyte excretion for each group.

    • Calculate the Diuretic Index = (Urine volume of test group) / (Urine volume of control group).

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the test groups to the negative control. A p-value < 0.05 is typically considered significant.

Diuretic_Assay_Workflow start Start step1 Acclimatize and fast rats (18 hours, water ad libitum) start->step1 end_node End: Data Analysis process process data data step2 Administer oral saline load (15-25 mL/kg) step1->step2 step3 Administer treatments via oral gavage: - Vehicle (Control) - Furosemide (Positive Control) - this compound (Test Doses) step2->step3 step4 Place rats in individual metabolic cages step3->step4 step5 Collect urine for 5-6 hours step4->step5 data1 Measure total urine volume step5->data1 step6 Analyze urine for Na⁺, K⁺, and Cl⁻ (e.g., Flame Photometry) data1->step6 data2 Record electrolyte concentrations step6->data2 data2->end_node

Workflow for the diuretic activity assay.
Determination of pKa

Method 1: Potentiometric Titration

  • A solution of this compound is prepared in a suitable solvent (often a co-solvent system like methanol-water if aqueous solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Method 2: UV-Vis Spectrophotometry

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of this compound is added to each buffer solution.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • As the pH changes, the protonation state of this compound will change, leading to a shift in the absorbance spectrum.

  • The pKa is calculated by analyzing the change in absorbance at a specific wavelength as a function of pH.

Conclusion

This compound is a well-characterized diuretic of the triazine class with a clear mechanism of action involving the inhibition of the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule. This guide has provided a consolidated resource on its chemical and physical properties, along with detailed, actionable protocols for its synthesis and pharmacological evaluation. While specific quantitative data on aqueous solubility, pKa, and NCC inhibitory potency are not widely available in public literature, the methodologies described herein provide a clear path for researchers to determine these parameters experimentally. The provided workflows and diagrams serve as a practical reference for laboratory work and further drug development efforts centered on this compound and related triazine derivatives.

References

An In-depth Technical Guide to the Synthesis of Chlorazanil from N-(4-chlorophenyl)-biguanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Chlorazanil, a diuretic agent with a 1,3,5-triazine core. The primary focus of this document is the synthesis of this compound, chemically known as N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, from its precursor, N-(4-chlorophenyl)-biguanide. This guide details the necessary starting materials, a step-by-step experimental protocol for the synthesis of both the biguanide precursor and this compound itself, and a summary of the expected quantitative data. Additionally, this guide presents the reaction pathway and a logical workflow for the synthesis, visualized through diagrams to facilitate a deeper understanding of the process.

Introduction

This compound is a molecule of interest in medicinal chemistry, primarily known for its diuretic properties.[1] Its chemical structure, N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, features a substituted triazine ring, a common scaffold in pharmacologically active compounds.[1][2] The synthesis of this compound can be efficiently achieved through the cyclocondensation of N-(4-chlorophenyl)-biguanide with a suitable one-carbon electrophile, such as a formic acid ester. This method provides a direct and effective route to the desired 2,4-diamino-1,3,5-triazine structure.

This guide will first outline the synthesis of the starting material, N-(4-chlorophenyl)-biguanide, from readily available commercial reagents. Subsequently, a detailed protocol for the conversion of this biguanide into this compound will be presented.

Synthesis of N-(4-chlorophenyl)-biguanide

The synthesis of the biguanide precursor is a critical first step. It is typically prepared by the reaction of 4-chloroaniline with dicyandiamide in the presence of an acid catalyst.

Reaction Scheme

cluster_0 Synthesis of N-(4-chlorophenyl)-biguanide 4-Chloroaniline 4-Chloroaniline Biguanide N-(4-chlorophenyl)-biguanide 4-Chloroaniline->Biguanide Dicyandiamide Dicyandiamide Dicyandiamide->Biguanide HCl HCl (catalyst) HCl->Biguanide Heat Heat Heat->Biguanide

Caption: Synthesis of N-(4-chlorophenyl)-biguanide.

Experimental Protocol

A general procedure for the synthesis of N-arylbiguanides is as follows:

  • To a reaction vessel, add 4-chloroaniline (1.0 eq) and dicyandiamide (1.0 eq).

  • Add a suitable solvent, such as water or an alcohol, and a catalytic amount of a strong acid, like hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the free biguanide base.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Data
ParameterValueReference
Starting Material4-chloroaniline, Dicyandiamide[3]
SolventWater or Ethanol
CatalystHydrochloric Acid
Reaction TemperatureReflux
YieldTypically high
Melting PointVaries based on purity
Molecular FormulaC₈H₁₀ClN₅
Molecular Weight211.65 g/mol

Synthesis of this compound from N-(4-chlorophenyl)-biguanide

The final step in the synthesis of this compound is the formation of the 1,3,5-triazine ring. This is achieved through the reaction of N-(4-chlorophenyl)-biguanide with a formic acid derivative, such as ethyl formate, in the presence of a base.

Reaction Scheme

cluster_1 Synthesis of this compound Biguanide N-(4-chlorophenyl)-biguanide This compound This compound Biguanide->this compound EthylFormate Ethyl Formate EthylFormate->this compound Base Base (e.g., NaOMe) Base->this compound

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of 2,4-diamino-1,3,5-triazine derivatives from biguanides:

  • In a round-bottom flask, dissolve N-(4-chlorophenyl)-biguanide (1.0 eq) in an anhydrous alcohol, such as methanol.

  • Add a solution of a strong base, for instance, sodium methoxide in methanol (1.1-1.5 eq), to the mixture.

  • To this basic solution, add ethyl formate (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is then triturated with water to remove any inorganic salts.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for this compound
ParameterValueReference
Starting MaterialN-(4-chlorophenyl)-biguanide
ReagentEthyl Formate
BaseSodium Methoxide
SolventAnhydrous Methanol
Reaction TemperatureRoom temperature to reflux
YieldVaries (16-86% for analogous compounds)
Melting PointNot explicitly reported, but expected for a crystalline solid
Molecular FormulaC₉H₈ClN₅
Molecular Weight221.64 g/mol

Experimental Workflow and Logic

The overall synthesis of this compound from 4-chloroaniline can be visualized as a two-step process. The first step involves the formation of the open-chain biguanide precursor, which is then cyclized in the second step to form the stable aromatic 1,3,5-triazine ring of this compound.

cluster_2 Overall Synthesis Workflow Start Starting Materials: 4-Chloroaniline Dicyandiamide Step1 Step 1: Biguanide Formation (Acid-catalyzed condensation) Start->Step1 Intermediate Intermediate: N-(4-chlorophenyl)-biguanide Step1->Intermediate Step2 Step 2: Triazine Ring Formation (Base-mediated cyclocondensation with Ethyl Formate) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: Overall workflow for this compound synthesis.

Conclusion

The synthesis of this compound from N-(4-chlorophenyl)-biguanide represents a straightforward and efficient method for the preparation of this diaminotriazine derivative. The two-step process, involving the initial formation of the biguanide followed by a base-mediated cyclocondensation with a formic acid ester, is a versatile approach for the synthesis of various substituted 1,3,5-triazines. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working on the synthesis and development of this compound and related compounds. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity final product.

References

Chlorazanil: A Technical Overview of its Molecular Characteristics, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil, a diuretic agent belonging to the triazine class of compounds, has been a subject of interest due to its physiological effects on renal function. This technical guide provides an in-depth overview of this compound, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and toxicological profile. Furthermore, this document outlines detailed experimental protocols for its synthesis, the evaluation of its diuretic activity, and its analytical determination in biological matrices. A logical diagram illustrating its mechanism of action within the renal tubule is also presented to provide a comprehensive understanding of this compound for research and drug development purposes.

Molecular Structure and Nomenclature

This compound is chemically identified as a substituted 1,3,5-triazine derivative.

  • IUPAC Name: 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine[1]

  • Molecular Formula: C₉H₈ClN₅[1]

  • Canonical SMILES: C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl[1]

  • InChI Key: YRZQHIVOIFJEEE-UHFFFAOYSA-N[1]

The molecular structure of this compound features a central triazine ring substituted with an amino group and a 4-chloroanilino group.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and assessment of its biological interactions.

PropertyValueReference
Molecular Weight 221.64 g/mol [1]
Monoisotopic Mass 221.0468230 Da
XLogP3 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Solubility Soluble in DMSO.
Toxicity Harmful if swallowed, Causes serious eye irritation.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the reaction of cyanuric chloride with appropriate amines. The following is a plausible experimental protocol based on the synthesis of similar 1,3,5-triazine derivatives.

Objective: To synthesize 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (this compound).

Materials:

  • Cyanuric chloride

  • 4-chloroaniline

  • Ammonia (aqueous solution)

  • Acetone

  • Sodium carbonate

  • Hydrochloric acid

  • Distilled water

  • Ice

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Condenser

  • Buchner funnel and flask

  • Filtration paper

  • Beakers

  • pH meter or pH paper

Procedure:

  • Step 1: Synthesis of 2,4-dichloro-6-(4-chloroanilino)-1,3,5-triazine

    • Dissolve cyanuric chloride (1 equivalent) in acetone in a round bottom flask cooled in an ice bath.

    • In a separate beaker, dissolve 4-chloroaniline (1 equivalent) and sodium carbonate (1 equivalent) in water.

    • Slowly add the 4-chloroaniline solution to the cyanuric chloride solution with constant stirring, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring for 3-4 hours while allowing the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate using a Buchner funnel, wash with cold water, and dry under vacuum.

  • Step 2: Synthesis of 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (this compound)

    • Suspend the dried intermediate from Step 1 in a suitable solvent such as dioxane or ethanol in a round bottom flask.

    • Add an excess of aqueous ammonia solution to the suspension.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the resulting solid, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Experimental Protocol for Diuretic Activity Assessment

This compound acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.

Experimental Protocol: In-vivo Diuretic Activity in Rats

This protocol is a standard method for evaluating the diuretic activity of a test compound.

Objective: To determine the diuretic activity of this compound in a rat model.

Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g).

Materials:

  • This compound

  • Furosemide (positive control)

  • Normal saline (0.9% NaCl, vehicle control)

  • Metabolic cages for urine collection

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • House the animals in metabolic cages for 24 hours before the experiment to allow for adaptation.

    • Fast the animals overnight (18 hours) with free access to water.

  • Grouping and Dosing:

    • Divide the rats into three groups (n=6 per group):

      • Control Group: Receives normal saline (e.g., 25 mL/kg, p.o.).

      • Standard Group: Receives Furosemide (e.g., 20 mg/kg, p.o.) in normal saline.

      • Test Group: Receives this compound (at various doses, e.g., 25, 50, 100 mg/kg, p.o.) suspended in normal saline.

  • Urine Collection and Analysis:

    • Immediately after dosing, place each rat in an individual metabolic cage.

    • Collect urine at specified time intervals (e.g., every hour for the first 4-6 hours and then a cumulative collection at 24 hours).

    • Measure the total volume of urine for each animal.

    • Analyze the urine for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Calculate the diuretic index (urine volume of the test group / urine volume of the control group).

    • Calculate the saluretic index for each electrolyte (electrolyte excretion in the test group / electrolyte excretion in the control group).

    • Compare the results of the this compound-treated group with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Analytical Methodology

The determination of this compound in biological fluids is essential for pharmacokinetic and toxicological studies, as well as for anti-doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and specific quantification.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

Objective: To quantify this compound in human urine using LC-MS/MS.

Materials:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine sample, add the internal standard solution.

    • Precondition the SPE cartridge with methanol followed by water and then an equilibration buffer (e.g., phosphate buffer, pH 6).

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol containing formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound (m/z 222.1), a potential transition could be to a major fragment ion.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action

The primary mechanism of action of this compound as a diuretic is the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. As a result, more sodium and chloride remain in the tubule, osmotically retaining water and leading to increased urine output (diuresis).

Chlorazanil_Mechanism cluster_tubule Distal Convoluted Tubule cluster_effect Physiological Effect tubular_lumen Tubular Lumen (Urine) tubular_cell Tubular Epithelial Cell tubular_lumen->tubular_cell Na+/Cl- Symporter inhibition Inhibition of Na+ and Cl- Reabsorption tubular_lumen->inhibition Results in interstitium Interstitial Fluid (Blood) tubular_cell->interstitium Na+/K+ ATPase tubular_cell->interstitium Cl- Channel This compound This compound This compound->tubular_lumen Acts on diuresis Increased Urine Output (Diuresis) inhibition->diuresis Leads to

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Conclusion

This technical guide provides a comprehensive overview of this compound, from its fundamental molecular properties to detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and understanding of this diuretic agent. The provided protocols offer a solid foundation for conducting research on this compound and similar compounds.

References

Preliminary In Vivo Toxicity of Chlorazanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil, a diuretic of the triazine class, has a history of clinical use. However, publicly available in vivo toxicity data is limited, presenting a challenge for modern safety and risk assessment. This technical guide synthesizes the available information on the in vivo toxicity of this compound, providing a framework for researchers and drug development professionals. Due to the scarcity of specific quantitative data, this document also outlines general toxicological principles and methodologies relevant to the assessment of compounds like this compound.

Introduction

Known Toxicological Profile

The primary available toxicological information for this compound is derived from general hazard classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

These classifications indicate a moderate level of acute oral toxicity and a significant potential for eye irritation upon direct contact.

A study on the subchronic toxicity of this compound in experimental animals was published in 1960 by D. Kupke in "Das Deutsche Gesundheitswesen". However, the detailed quantitative data and experimental protocols from this study are not widely accessible.

Quantitative Toxicity Data

A thorough review of publicly accessible scientific literature and toxicological databases did not yield specific quantitative in vivo toxicity data, such as LD50 (median lethal dose) values, for this compound. The following table is provided as a template for presenting such data, should it become available through future studies.

Parameter Test Species Route of Administration Value Reference
LD50 e.g., Rat, MouseOralData Not Available
LD50 e.g., Rat, MouseIntravenousData Not Available
LD50 e.g., RabbitDermalData Not Available
NOAEL e.g., Rat(Sub)chronic OralData Not Available
LOAEL e.g., Rat(Sub)chronic OralData Not Available

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols

Detailed experimental protocols for in vivo toxicity studies of this compound are not currently available in the public domain. The following represents a generalized workflow for conducting such studies, based on established toxicological methodologies.

Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study would typically follow OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 420 (Fixed Dose Procedure).

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study cluster_2 Phase 3: Data Analysis A Administer single dose to one animal B Observe for 24-48 hours A->B C Determine subsequent dose levels based on outcome B->C D Dose groups of animals (e.g., 3 per group) sequentially C->D E Observe for 14 days (mortality, clinical signs, body weight) D->E F Gross necropsy of all animals E->F G Estimate LD50 and confidence intervals F->G H Identify target organs of toxicity G->H I Determine GHS classification H->I

General Workflow for an Acute Oral Toxicity Study.
Subchronic and Chronic Toxicity Studies (General Protocol)

These studies would involve repeated daily dosing over a period of, for example, 28 days (subacute), 90 days (subchronic), or longer (chronic) to determine the No-Observed-Adverse-Effect Level (NOAEL).

Presumed Mechanism of Action and Potential Toxicological Pathways

As a triazine diuretic, this compound is presumed to act on the kidneys. The primary mechanism of its therapeutic action, and potentially its toxicity at higher doses, involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule.

cluster_0 Distal Convoluted Tubule Cell cluster_1 Potential Adverse Effects This compound This compound NaCl_Symporter Na+/Cl- Symporter This compound->NaCl_Symporter Inhibits Ion_Transport Inhibition of Na+ and Cl- Reabsorption NaCl_Symporter->Ion_Transport Diuresis Increased Excretion of Water, Na+, Cl- Ion_Transport->Diuresis Electrolyte_Imbalance Electrolyte Imbalance (e.g., Hypokalemia) Diuresis->Electrolyte_Imbalance Dehydration Dehydration Diuresis->Dehydration Renal_Stress Renal Stress/Nephrotoxicity (at high doses) Diuresis->Renal_Stress

Presumed Mechanism of Action and Potential Toxicity of this compound.

Gaps in Knowledge and Future Directions

The significant lack of publicly available, modern in vivo toxicity data for this compound represents a major knowledge gap. To address this, the following studies are recommended:

  • Acute Toxicity Studies: Determination of LD50 values via oral, dermal, and intravenous routes in rodent models.

  • Subchronic and Chronic Toxicity Studies: 90-day and longer-term studies in a relevant animal model to establish a NOAEL and identify target organs for toxicity.

  • Genotoxicity and Carcinogenicity Studies: Assessment of the mutagenic and carcinogenic potential of this compound.

  • Reproductive and Developmental Toxicity Studies: Evaluation of potential effects on fertility and embryonic development.

Conclusion

While this compound has a known therapeutic use as a diuretic, a comprehensive understanding of its in vivo toxicity profile is lacking. The available information is limited to general hazard classifications. For a thorough risk and safety assessment in line with current regulatory standards, further in vivo studies are essential. The experimental workflows and potential mechanisms of toxicity outlined in this guide provide a foundational framework for future research in this area. Researchers and drug development professionals should exercise caution and consider the need for further toxicological evaluation when working with this compound.

References

In-Depth Technical Guide: Solubility and Stability of Chlorazanil in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Chlorazanil, a diuretic agent, in common laboratory solvents. The information compiled herein is intended to support research, development, and quality control activities by providing essential data on the compound's behavior in various chemical environments.

Introduction to this compound

This compound, with the chemical name N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, is a triazine derivative. It is essential for researchers to understand its fundamental physical and chemical properties, particularly its solubility and stability, to ensure the accuracy and reproducibility of experimental results.

Chemical Structure:

Molecular Formula: C₉H₈ClN₅ Molecular Weight: 221.64 g/mol [1] CAS Number: 500-42-5[1]

Solubility of this compound

The solubility of a compound is a critical parameter for a wide range of laboratory procedures, including the preparation of stock solutions, formulation development, and analytical method development. While comprehensive quantitative data for this compound's solubility in all common laboratory solvents is not extensively published, the available information is summarized below.

Data Presentation: this compound Solubility

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS110 mg/mLRequires sonication and warming for dissolution.[2][3]
WaterH₂OGenerally InsolubleQualitative data suggests very low solubility.
EthanolC₂H₅OHModerately SolubleQuantitative data not available.
MethanolCH₃OHModerately SolubleQuantitative data not available.
AcetoneC₃H₆OModerately SolubleQuantitative data not available.
AcetonitrileC₂H₃NModerately SolubleQuantitative data not available.

It is important to note that the hydrochloride salt form of this compound (this compound Hydrochloride, CAS No. 2019-25-2) may exhibit different solubility characteristics.[4]

Stability of this compound

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and developing stability-indicating analytical methods. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.

General Stability Profile
  • Solid State: As a powder, this compound is reported to be stable for 3 years when stored at -20°C and for 2 years at 4°C.

  • In Solution: When dissolved in a solvent, it is recommended to store the solution at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).

Forced Degradation and Potential Pathways

The primary degradation pathways for compounds with a triazine core and amino groups often involve:

  • Hydrolysis: The triazine ring can be susceptible to cleavage under acidic or basic conditions. The amino groups can also undergo hydrolysis. Studies on other triazine herbicides have shown that they can be sensitive to acidic conditions.

  • Oxidation: The amino groups and the aromatic ring can be susceptible to oxidation, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.

Experimental Protocols

Detailed experimental protocols are fundamental for ensuring consistency and accuracy in solubility and stability testing. The following sections outline standardized methodologies.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the solute.

  • Quantification: Accurately dilute a known volume of the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

    • Basic Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100 °C) for a specified duration. Also, reflux the drug solution at an elevated temperature.

    • Photolytic Degradation: Expose the drug solution to a known intensity of UV and visible light for a specified duration. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all potential degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and characterize the degradation products using techniques like LC-MS/MS and NMR.

    • Establish the degradation pathway of the molecule.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability/Forced Degradation Study cluster_data Data Analysis A Add excess this compound to solvent B Equilibrate (Shake/Stir) A->B C Separate solid and liquid phases B->C D Quantify concentration (e.g., HPLC) C->D I Calculate Solubility (mg/mL) D->I E Prepare this compound solution F Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) E->F G Analyze via Stability-Indicating Method (e.g., HPLC) F->G H Identify Degradation Products (e.g., LC-MS) G->H J Determine Degradation (%) and Pathways H->J

Caption: General workflow for determining the solubility and stability of this compound.

Potential Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound H1 Triazine Ring Cleavage Products This compound->H1 H2 Deamination Products This compound->H2 O1 N-Oxides This compound->O1 O2 Hydroxylated Aromatic Ring This compound->O2 P1 Photodegradation Products This compound->P1

Caption: Postulated degradation pathways for this compound based on its chemical structure.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound in common laboratory solvents. While quantitative solubility data is limited primarily to DMSO, the provided protocols offer a framework for systematic determination in other solvents. The stability profile indicates that this compound is relatively stable under recommended storage conditions, but further forced degradation studies are necessary to fully elucidate its degradation pathways and products. The information and methodologies presented here are intended to be a valuable resource for scientists and researchers working with this compound.

References

Unveiling Chlorazanil: A Historical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, Development, and Mechanism of the Triazine Diuretic Chlorazanil

Introduction

This compound, a diamino-1,3,5-triazine derivative, emerged in the late 1950s as a novel diuretic agent.[1] This technical guide provides a comprehensive historical and scientific overview of this compound, tailored for researchers, scientists, and drug development professionals. The document delves into its discovery, synthesis, mechanism of action, and key experimental findings, presenting available data in a structured format to facilitate further research and understanding of this compound.

Discovery and Early Development

While the precise initial discovery and patenting documentation from the 1950s remains elusive in readily available digital archives, scientific literature from the early 1960s confirms its investigation as a new therapeutic agent. Toxicological studies on this compound were being conducted as early as 1960, indicating its status as a compound of interest for clinical development during that period.

A significant aspect of this compound's chemical history is its close relationship with the antimalarial drug proguanil. Proguanil undergoes metabolism in the human body to form N-(4-chlorophenyl)-biguanide.[1][2][3] This biguanide derivative serves as a direct chemical precursor for the synthesis of this compound through a cyclization reaction, typically in the presence of formic acid or its esters.[2] This link has important implications, particularly in the context of sports anti-doping, where the detection of this compound can potentially arise from the use of proguanil.

Chemical Synthesis

The synthesis of this compound can be inferred from its structure and the established chemistry of s-triazine derivatives. A plausible and documented synthetic pathway involves the reaction of a precursor, N-(4-chlorophenyl)-biguanide, with a one-carbon electrophile like formic acid.

Experimental Protocol: Synthesis of this compound from N-(4-chlorophenyl)-biguanide

Materials:

  • N-(4-chlorophenyl)-biguanide

  • Formic acid (or a suitable ester thereof)

  • Appropriate solvent (e.g., a high-boiling point inert solvent)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization)

Methodology:

  • Reaction Setup: N-(4-chlorophenyl)-biguanide is dissolved in a suitable solvent.

  • Reagent Addition: An excess of formic acid is added to the solution.

  • Heating: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the triazine ring.

  • Monitoring: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through recrystallization from an appropriate solvent to yield pure this compound.

Synthesis_of_this compound Proguanil Proguanil Metabolite N-(4-chlorophenyl)-biguanide Proguanil->Metabolite Metabolism in vivo This compound This compound Metabolite->this compound Cyclization FormicAcid Formic Acid (or ester) FormicAcid->this compound

Caption: Synthetic relationship between Proguanil and this compound.

Pharmacological Profile

Mechanism of Action

This compound is classified as a diuretic agent. Its primary mechanism of action is believed to be the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the nephron. This action is similar to that of the thiazide class of diuretics. By blocking the reabsorption of these electrolytes, this compound increases their excretion in the urine, leading to an osmotic increase in water excretion.

Further studies in animal models have revealed a potential secondary mechanism or a related physiological effect. In conscious dogs, intravenous administration of this compound was shown to significantly enhance the urinary excretion of prostaglandins E2 and F2alpha. This effect peaked within 15-30 minutes of administration. The study suggested that this compound might increase renal prostaglandin synthesis, potentially by increasing the availability of precursors. However, the direct impact of this prostaglandin release on the diuretic effect remains to be fully elucidated.

Diuretic_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule cluster_Prostaglandin Potential Secondary Effect This compound This compound NaCl_Reabsorption Na+/Cl- Reabsorption Urinary_Excretion Increased Urinary Na+ and Cl- Excretion Diuresis Diuresis (Increased Water Excretion) Renal_PG_Synthesis Renal Prostaglandin (PGE2, PGF2α) Synthesis Urinary_PG_Excretion Increased Urinary Prostaglandin Excretion

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, including bioavailability, volume of distribution, clearance, and half-life, are not well-documented in modern literature. Studies on the metabolism and excretion of triazine herbicides in humans suggest that these compounds are generally metabolized and excreted in the urine. For this compound specifically, its formation from the proguanil metabolite N-(4-chlorophenyl)-biguanide and its subsequent detection in urine are established.

Quantitative Data

Quantitative data on the potency and efficacy of this compound are scarce in the currently available literature. The following table summarizes the key known parameters.

ParameterValue/DescriptionSpeciesSource
Chemical Formula C₉H₈ClN₅--
Molar Mass 221.65 g/mol --
CAS Number 500-42-5--
In Vivo Effect 5-10 fold increase in urinary prostaglandin E2 and F2alpha excretionDog
In Vitro Effect Moderate inhibition of 15-OH-prostaglandin dehydrogenase-

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Animal Models

The following is a generalized protocol for evaluating the diuretic activity of a compound like this compound in a rat model, based on common methodologies in pharmacology.

Objective: To determine the effect of this compound on urine volume and electrolyte excretion in rats.

Animals: Male or female Wistar or Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle control (e.g., saline or a suitable solvent)

  • Positive control (e.g., a known diuretic like hydrochlorothiazide)

  • Metabolic cages for urine collection

  • Equipment for measuring urine volume and electrolyte concentrations (Na+, K+, Cl-)

Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.

  • Fasting: Animals are typically fasted overnight with free access to water before the experiment.

  • Hydration: A saline load is administered orally to ensure adequate hydration and urine flow.

  • Dosing: Animals are divided into groups and administered the vehicle, positive control, or different doses of this compound orally or via another appropriate route.

  • Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at predetermined time intervals (e.g., every hour for several hours).

  • Analysis: The volume of urine collected from each animal is measured. The concentrations of sodium, potassium, and chloride in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the this compound-treated groups with the vehicle control group.

Experimental_Workflow_Diuretic_Assay start Start: Acclimatized Rats fasting Overnight Fasting (Water ad libitum) start->fasting hydration Oral Saline Hydration fasting->hydration grouping Random Group Assignment (Vehicle, Positive Control, this compound) hydration->grouping dosing Oral Administration of Test Substances grouping->dosing collection Urine Collection in Metabolic Cages (Timed Intervals) dosing->collection analysis Measure: - Urine Volume - Na+, K+, Cl- Concentrations collection->analysis data_analysis Compare Treated vs. Control Groups analysis->data_analysis end End: Assess Diuretic Activity data_analysis->end

Caption: Workflow for in vivo diuretic activity assessment.

Conclusion

This compound represents an early example of a synthetic diuretic from the triazine class of compounds. While its clinical use appears to have been superseded by newer agents, its historical development and pharmacology remain of interest to medicinal chemists and drug discovery scientists. The intriguing link to the antimalarial drug proguanil highlights the unexpected metabolic relationships that can exist between xenobiotics. Further research into historical archives may yet uncover more detailed quantitative data and the original rationale behind the development of this compound, providing valuable insights into the evolution of diuretic therapy.

References

In-Depth Technical Guide to Chlorazanil: Chemical Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorazanil is a diuretic agent belonging to the triazine class of compounds. It exerts its physiological effect primarily through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthesis protocol, its mechanism of action with a focus on its interaction with the sodium-chloride cotransporter, and relevant experimental protocols for its study.

Chemical Identifiers and Properties

This compound and its hydrochloride salt are the common forms of this compound. Their key chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierThis compoundThis compound Hydrochloride
CAS Number 500-42-5[1]2019-25-2[2]
IUPAC Name 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine[1]2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride[2]
Molecular Formula C₉H₈ClN₅[1]C₉H₉Cl₂N₅
Molecular Weight 221.64 g/mol 258.10 g/mol
SMILES C1=CC(=CC=C1NC2=NC=NC(=N2)N)ClC1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl.Cl
InChI InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)InChI=1S/C9H8ClN5.ClH/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9;/h1-5H,(H3,11,12,13,14,15);1H
InChIKey YRZQHIVOIFJEEE-UHFFFAOYSA-NUYCMHUVQSSDLAM-UHFFFAOYSA-N
PubChem CID 1037423616906
EINECS Number 207-904-6217-962-4

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a substituted biguanide. The following protocol is based on established methods for the synthesis of 2,4-diamino-1,3,5-triazines.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Chlorophenyl biguanide hydrochloride

  • Anhydrous methanol

  • Sodium methoxide

  • Ethyl formate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-chlorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol.

  • Addition of base: Cool the solution in an ice bath and add a solution of sodium methoxide (2 equivalents) in anhydrous methanol dropwise.

  • Addition of the cyclizing agent: To the cooled mixture, add ethyl formate (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.

  • Work-up and purification: After cooling, the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield pure this compound.

Diagram 1: Synthetic Pathway of this compound

Chlorazanil_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product p_chlorophenyl_biguanide p-Chlorophenyl Biguanide HCl reaction Cyclization (Reflux) p_chlorophenyl_biguanide->reaction 1. Dissolve in Methanol 2. Add Sodium Methoxide ethyl_formate Ethyl Formate ethyl_formate->reaction sodium_methoxide Sodium Methoxide methanol Methanol (solvent) This compound This compound reaction->this compound Purification (Recrystallization)

Caption: Synthetic route for this compound.

Mechanism of Action: Inhibition of the Sodium-Chloride Cotransporter (NCC)

This compound's diuretic effect stems from its interaction with the sodium-chloride cotransporter (NCC), a key protein in the regulation of salt reabsorption in the kidneys. The NCC is located in the apical membrane of the distal convoluted tubule cells.

By inhibiting the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood. This leads to a higher concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).

Recent cryo-electron microscopy studies of the human NCC have provided insights into the binding of thiazide-like diuretics. These studies suggest that these inhibitors bind to a site that overlaps with the chloride binding site, thereby preventing the transport of both sodium and chloride ions.

Diagram 2: Mechanism of Action of this compound

Chlorazanil_MoA ions_lumen Na⁺, Cl⁻ ncc Sodium-Chloride Cotransporter (NCC) ions_lumen->ncc Normal Reabsorption ions_cell Na⁺, Cl⁻ ncc->ions_cell ions_blood Na⁺, Cl⁻ ions_cell->ions_blood Further Transport This compound This compound This compound->ncc Inhibition

Caption: Inhibition of NCC by this compound.

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rats

This protocol provides a general framework for evaluating the diuretic activity of this compound in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages

  • This compound

  • Vehicle (e.g., 0.9% saline with a suspending agent)

  • Standard diuretic (e.g., Furosemide)

  • Oral gavage needles

  • Graduated cylinders

Procedure:

  • Acclimatization: House the rats in metabolic cages for 24-48 hours before the experiment to allow for acclimatization. Provide free access to food and water.

  • Fasting: Withhold food but not water for 18 hours before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (test dose)

    • Group 3: Standard diuretic (e.g., Furosemide, 10 mg/kg)

  • Administration: Administer the respective substances orally by gavage.

  • Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at regular intervals (e.g., every hour for 5 hours) and measure the total volume.

  • Analysis: Compare the urine output of the this compound-treated group with the vehicle control and the standard diuretic group. The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the urine can also be measured to assess the saluretic and natriuretic effects.

Diagram 3: Experimental Workflow for Diuretic Activity Assay

Diuretic_Assay_Workflow start Start acclimatization Acclimatization of Rats in Metabolic Cages start->acclimatization fasting 18-hour Fasting (Water ad libitum) acclimatization->fasting grouping Grouping of Animals (Control, Test, Standard) fasting->grouping dosing Oral Administration of Test Substances grouping->dosing collection Urine Collection over 5 hours dosing->collection analysis Measurement of Urine Volume and Electrolyte Concentration collection->analysis end End analysis->end

References

Basic Pharmacokinetic Profile of Chlorazanil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a triazine derivative that was introduced as a diuretic agent in the late 1950s.[1] Despite its long history, detailed pharmacokinetic data in the public domain is scarce. Recently, this compound has garnered significant attention in the field of anti-doping science due to its unexpected detection in athletes, which has been linked to the use of the antimalarial drug Proguanil.[1] This guide provides a comprehensive overview of the known pharmacokinetic aspects of this compound, with a particular focus on its metabolic formation, mechanism of action, and analytical detection. Given the limited direct studies on this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, this guide also contextualizes its properties by referencing its precursors and related diuretic compounds, while clearly indicating the existing data gaps.

Pharmacokinetic Profile

Absorption

Specific data regarding the absorption of this compound following oral administration is not available in the reviewed literature.

Distribution

Information on the distribution of this compound within the body, including its volume of distribution and the extent of its binding to plasma proteins, is not available in the reviewed literature.

Metabolism

The most well-documented aspect of this compound's metabolism is its formation from the antimalarial drug Proguanil. Proguanil is metabolized in the liver to its active metabolite, cycloguanil, and another metabolite, N-(4-chlorophenyl)-biguanide. This latter compound serves as a direct chemical precursor to this compound.[2][3] The conversion of N-(4-chlorophenyl)-biguanide to this compound can occur in the presence of molecules like formic acid or formaldehyde.[1] The initial metabolism of Proguanil is primarily mediated by the cytochrome P450 enzyme CYP2C19.

Below is a diagram illustrating the metabolic pathway from Proguanil to this compound.

Proguanil Proguanil Metabolite N-(4-chlorophenyl)-biguanide Proguanil->Metabolite Metabolism (CYP2C19) This compound This compound Metabolite->this compound Conversion (e.g., via formic acid)

Metabolic formation of this compound from Proguanil.

While direct pharmacokinetic data for this compound is lacking, some parameters for its precursor, Proguanil, and the intermediate metabolite have been reported.

CompoundParameterValueSpeciesReference
Proguanil Elimination Half-Life (t½)~14.6 - 20.6 hoursHuman
Time to Peak Plasma Concentration (Tmax)2 - 3 hoursHuman
N-(4-chlorophenyl)-biguanide Time to Plateau Plasma Concentration~6 hoursHuman
Excretion

Specific data on the excretion pathways and clearance rates of this compound are not available in the reviewed literature. As a diuretic, it is expected to be eliminated primarily via the kidneys, but this has not been quantitatively documented.

Mechanism of Action

This compound is classified as a diuretic agent. Its mechanism of action is thought to involve the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the nephron. By blocking this reabsorption, this compound increases the excretion of sodium, chloride, and water from the body.

An older study in dogs also suggested that this compound can enhance the urinary excretion of prostaglandins (PGE2 and PGF2α), though the clinical significance of this finding is unclear.

The following diagram illustrates the proposed site of action of this compound in the nephron.

cluster_nephron Nephron PCT Proximal Convoluted Tubule LoH Loop of Henle PCT->LoH DCT Distal Convoluted Tubule LoH->DCT CD Collecting Duct DCT->CD Action Inhibition of Na+/Cl- Reabsorption DCT->Action This compound This compound This compound->DCT

Proposed mechanism of action of this compound on the distal convoluted tubule.

Experimental Protocols

The detection of this compound in biological samples, particularly urine, is of significant interest in anti-doping analysis. The standard method employed is high-resolution mass spectrometry.

Analysis of this compound in Urine by LC-HR/HRMS

This protocol is based on the methodologies described for the detection of this compound in anti-doping contexts.

1. Sample Preparation:

  • Collect a urine sample.
  • Perform a protein precipitation step by adding a solvent such as acetonitrile.
  • Centrifuge the sample to pellet the precipitated proteins.
  • The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
  • Elute the analyte from the SPE cartridge using an appropriate solvent (e.g., chloroform or methanol).
  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

2. Chromatographic Separation:

  • Technique: High-Performance Liquid Chromatography (HPLC).
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of acetonitrile and water (or an aqueous buffer) is suitable for separation.
  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection:

  • Technique: High-Resolution/High-Accuracy Mass Spectrometry (HR/HRMS), often using an Orbitrap mass analyzer.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Data Acquisition: Full scan mode to detect the precursor ion of this compound, followed by tandem mass spectrometry (MS/MS) to generate a fragmentation pattern for confirmation.

The workflow for this analytical procedure is depicted below.

Urine Urine Sample Precipitation Protein Precipitation (Acetonitrile) Urine->Precipitation SPE Solid-Phase Extraction (C18 Cartridge) Precipitation->SPE LC HPLC Separation (C18 Column) SPE->LC MS HR/HRMS Detection (Orbitrap) LC->MS Result This compound Quantification & Confirmation MS->Result

Experimental workflow for the analysis of this compound in urine.

Toxicology Summary

An early study from 1960 investigated the subchronic toxicity of this compound in animal models. The research indicated that the primary target organs for toxicity were the kidney and the liver. However, detailed dose-response data and the specific nature of the pathologies were not available in the reviewed abstract.

Conclusion

The pharmacokinetic profile of this compound is not well-characterized in the scientific literature, with significant gaps in our understanding of its absorption, distribution, and excretion. The most prominent and well-documented aspect of its pharmacokinetics is its formation from the metabolic breakdown of the antimalarial drug Proguanil. This metabolic link is of high importance in the context of sports anti-doping, where the detection of this compound may not be indicative of direct administration. Its proposed mechanism of action as a diuretic is consistent with other drugs that act on the distal convoluted tubule. Future research is needed to establish a complete ADME profile for this compound to better understand its disposition and potential for drug-drug interactions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Chlorazanil in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Chlorazanil in human urine. The protocol employs a straightforward sample preparation procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry to achieve low limits of detection. This method is suitable for clinical research, toxicological screening, and pharmacokinetic studies involving this compound.

Introduction

This compound is a triazine derivative that has been investigated for its diuretic properties.[1] Accurate and reliable measurement of this compound in biological matrices such as urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for bioanalytical studies.[2] This note provides a detailed protocol for the extraction and quantification of this compound from human urine.

Methodology

Sample Preparation

A supported liquid extraction (SLE) method is employed for the efficient extraction of this compound from the urine matrix. This technique offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.

LC-MS/MS Analysis

Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of ammonium acetate and methanol. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high selectivity.

Quantitative Data

The following table summarizes the typical performance characteristics of this method, based on data from the analysis of structurally related triazine herbicides. These values should be considered as a starting point for method validation.

ParameterResult
Linearity (r²) >0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Atrazine-d5 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (reagent grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Urine (drug-free)

  • Supported Liquid Extraction (SLE) 96-well plates

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Atrazine-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Atrazine-d5 stock solution in a 50:50 methanol:water mixture.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL) by spiking drug-free human urine with the appropriate amount of this compound working standard solution.

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • To 200 µL of urine sample, calibrator, or QC, add 25 µL of the 100 ng/mL Atrazine-d5 internal standard working solution and vortex briefly.

  • Load the entire volume onto a well of a 96-well SLE plate.

  • Allow the sample to absorb into the sorbent for 5 minutes.

  • Add 900 µL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through the sorbent under gravity for 5 minutes.

  • Apply a low positive pressure or vacuum to elute the entire volume into a clean 96-well collection plate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).

  • Vortex briefly and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 222.1180.110025
This compound (Qualifier) 222.1128.010035
Atrazine-d5 (IS) 220.7178.710022

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (200 µL) Spike Spike with Internal Standard (Atrazine-d5) Sample->Spike Load Load onto SLE Plate Spike->Load Equilibrate Equilibrate (5 min) Load->Equilibrate Elute Elute with MTBE Equilibrate->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem Mass Spectrometry (MRM Detection) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound detection in urine.

Signaling_Pathway This compound This compound (Precursor Ion: m/z 222.1) CollisionCell Collision-Induced Dissociation (CID) This compound->CollisionCell Collision Energy ProductIon1 Product Ion 1 (Quantifier) m/z 180.1 CollisionCell->ProductIon1 Fragmentation ProductIon2 Product Ion 2 (Qualifier) m/z 128.0 CollisionCell->ProductIon2 Fragmentation

Caption: Fragmentation pathway of this compound in MS/MS.

References

Application Note: Quantification of Chlorazanil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chlorazanil in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a diuretic agent.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has become a primary tool for quantitative drug analysis in clinical and research laboratories due to its high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the determination of this compound in human plasma using a validated LC-MS/MS method.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Repaglinide[4])

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2.2. Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Shimadzu LCMS-8060 or equivalent[5]

  • Analytical Column: C18 column (e.g., Shimadzu VP-ODS C18, 150 × 2.0 mm, 5 µm or Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm)

2.3. Sample Preparation

A protein precipitation method was employed for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2.4. LC-MS/MS Conditions

2.4.1. Liquid Chromatography

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

2.4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ions and the most abundant product ions. For a compound structurally similar to chlorzoxazone, a potential transition could be hypothesized, but would require experimental confirmation.

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation.

3.1. Linearity

Calibration curves were prepared by spiking blank plasma with known concentrations of this compound. The linear range was established with a correlation coefficient (r²) > 0.99.

3.2. Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria were a precision (%RSD) within ±15% and an accuracy (%RE) within ±15%.

3.3. Recovery and Matrix Effect

The extraction recovery of this compound and the IS was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.

3.4. Stability

The stability of this compound in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Results and Discussion

The following tables summarize the quantitative data obtained during method validation.

Table 1: LC-MS/MS Parameters

Parameter Value
Liquid Chromatography
Column C18, 150 × 2.0 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
Ionization Mode ESI Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
MRM Transition (this compound) To be determined experimentally

| MRM Transition (IS) | To be determined experimentally |

Table 2: Method Validation Summary

Parameter Result
Linearity
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy
LQC (5 ng/mL) 95.2 - 103.5%
MQC (50 ng/mL) 97.8 - 101.2%
HQC (800 ng/mL) 98.5 - 104.1%
Precision
Intra-day RSD < 10%
Inter-day RSD < 12%
Recovery
This compound 85 - 92%
Internal Standard 88 - 95%
Stability
Freeze-Thaw (3 cycles) Stable
Bench-Top (4 hours) Stable

| Long-Term (-80°C, 30 days) | Stable |

Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and robust.

References

Application Notes: Chlorazanil as a Positive Control in Diuretic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a triazine derivative recognized for its diuretic properties. Its mechanism of action is attributed to the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys.[1][2] This activity leads to an increase in water and electrolyte excretion, making it a suitable compound for use as a positive control in the screening and evaluation of new diuretic agents. These application notes provide detailed protocols and data for utilizing this compound in preclinical diuretic assays.

Mechanism of Action

This compound exerts its diuretic effect by acting on the distal convoluted tubule in the nephron. It is believed to inhibit the Na+/Cl- symporter, which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. By blocking this transporter, this compound increases the concentration of these ions in the tubule, leading to an osmotic increase in water retention within the nephron and subsequent diuresis.

Quantitative Data Summary

The following tables summarize the reported diuretic and natriuretic effects of this compound in preclinical studies.

Table 1: Diuretic and Natriuretic Effects of this compound in Rats

Dosage (Oral)Animal ModelUrine Flow Rate (ml/kg/6 hrs)Sodium Excretion (mmol/kg/6 hrs)Potassium ExcretionReference
10 mg/kgSprague-Dawley female ratsIncreased from 12.8 ± 0.6 to 42.0 ± 1.4Increased from 0.96 ± 0.12 to 3.86 ± 0.33Unchanged[3]

Table 2: Effects of this compound in Dogs

Dosage (Intravenous)Animal ModelEffect on Prostaglandin ExcretionNatriuretic and Kaliuretic ActivityReference
2.5 mg/kgConscious dogsMarkedly enhanced (5-10 fold) urinary excretion of prostaglandin E2 and F2alphaMarginal[4]

Experimental Protocols

In Vivo Diuretic Assay in Rats (Adapted from Lipschitz Test)

This protocol is a standard method for evaluating the diuretic activity of a test compound, using this compound as a positive control.

1. Animals:

  • Male or female Wistar or Sprague-Dawley rats weighing 150-250 g.

  • Animals should be acclimatized for at least one week before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)

  • 0.9% Saline solution (Normal saline)

  • Metabolic cages for urine collection

  • Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrodes)

3. Experimental Groups:

  • Group 1: Negative Control: Administered with the vehicle only.

  • Group 2: Positive Control: Administered with this compound (e.g., 10 mg/kg, oral).

  • Group 3: Test Compound: Administered with the investigational diuretic agent.

4. Procedure:

  • Fast the rats overnight (approximately 18 hours) with free access to water.

  • On the day of the experiment, administer an oral hydrating load of normal saline (e.g., 25 ml/kg body weight) to each rat.

  • Immediately after hydration, administer the vehicle, this compound, or the test compound to the respective groups via oral gavage.

  • Place each rat in an individual metabolic cage.

  • Collect urine for a specified period, typically 5 to 6 hours. Some protocols may extend this to 24 hours.

  • Record the total volume of urine for each animal.

  • Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

5. Data Analysis:

  • Diuretic Index: (Urine volume of the test group) / (Urine volume of the control group)

  • Natriuretic, Kaliuretic, and Saluretic Effects: Compare the total amount of Na+, K+, and Cl- excreted by the treated groups with the control group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Visualizations

Experimental Workflow for Diuretic Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting hydration Oral Saline Hydration fasting->hydration grouping Grouping: - Negative Control (Vehicle) - Positive Control (this compound) - Test Compound hydration->grouping administration Oral Administration grouping->administration cages Placement in Metabolic Cages administration->cages urine_collection Urine Collection (5-6 hours) cages->urine_collection volume_measurement Measure Urine Volume urine_collection->volume_measurement electrolyte_analysis Analyze Urine Electrolytes (Na+, K+, Cl-) urine_collection->electrolyte_analysis data_analysis Calculate Diuretic Index & Analyze Electrolyte Excretion volume_measurement->data_analysis electrolyte_analysis->data_analysis

Caption: Workflow of an in vivo diuretic assay using this compound.

Proposed Signaling Pathway of this compound

G cluster_tubule Distal Convoluted Tubule Lumen Lumen Epithelial_Cell Distal Tubule Cell Na+/Cl- Symporter Lumen->Epithelial_Cell:f0 Na+, Cl- Diuresis Increased Urine Output (Diuresis & Natriuresis) Lumen->Diuresis Increased Na+, Cl-, H2O in Tubular Fluid Blood Blood Epithelial_Cell:f0->Blood Reabsorption Blocked This compound This compound This compound->Epithelial_Cell:f0 Inhibits

Caption: Proposed mechanism of this compound in the distal convoluted tubule.

References

Application Note: A Robust Analytical Method for the Quantification of Chlorazanil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a diuretic agent belonging to the triazine class of compounds.[1] It acts by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubule of the nephron, leading to increased water excretion. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and in the context of sports anti-doping analysis. Of note, it has been reported that the antimalarial drug proguanil can be a precursor to the formation of this compound, which necessitates a highly specific and sensitive analytical method to avoid false positives in certain contexts.[2][3]

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of this compound in human plasma. The described protocol includes a straightforward solid-phase extraction (SPE) procedure for sample clean-up and concentration, ensuring high recovery and minimal matrix effects.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Atrazine (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

Standard and Sample Preparation

Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Atrazine) in methanol. A working IS solution of 10 µg/mL should be prepared by diluting the stock with the mobile phase.

Sample Preparation (Solid-Phase Extraction):

  • Sample Spiking: To 1 mL of human plasma, add a known concentration of this compound standard and a fixed concentration of the internal standard.

  • Protein Precipitation: Add 2 mL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.

  • Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.

Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.03
Limit of Quantification (LOQ) (µg/mL) 0.1
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
Specificity No interference from endogenous plasma components
Robustness Unaffected by minor changes in mobile phase composition and flow rate

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis HPLC Analysis plasma 1. Human Plasma Sample (1 mL) spike 2. Spike with this compound & IS plasma->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 7. Load Supernatant supernatant->load condition 6. Condition C18 Cartridge condition->load wash 8. Wash Cartridge load->wash elute 9. Elute with Methanol wash->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute inject 12. Inject into HPLC reconstitute->inject detect 13. UV Detection (270 nm) inject->detect quantify 14. Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound in human plasma.

Conclusion

The described HPLC-UV method provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The sample preparation using solid-phase extraction is effective in removing matrix interferences and concentrating the analyte, leading to excellent accuracy and precision. This method is suitable for a variety of applications in clinical and research settings, including pharmacokinetic and metabolism studies. The straightforward nature of the protocol and the use of standard analytical instrumentation make it readily adaptable for most analytical laboratories.

References

Experimental Design for Testing Chlorazanil Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil is a triazine derivative that has been identified as a diuretic agent.[1][2] Its primary mechanism of action is believed to be the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the kidney.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in animal models, with a focus on its diuretic properties. The provided methodologies are intended to guide researchers in designing robust preclinical studies.

Mechanism of Action and Signaling Pathway

This compound, like thiazide-like diuretics, is thought to exert its effect by blocking the Na+/Cl- cotransporter (NCC) located on the apical membrane of epithelial cells in the distal convoluted tubule. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently, water, resulting in diuresis.

Chlorazanil_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_blood Blood This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Na_ion Na+ Na_ion->NCC Cl_ion Cl- Cl_ion->NCC Na_ion_cell Na+ Cl_ion_cell Cl- Na_K_pump Na+/K+ ATPase K_ion_in K+ Na_K_pump->K_ion_in Na_ion_blood Na+ Na_K_pump->Na_ion_blood ROMK ROMK Channel ROMK->K_ion_in K+ recycling K_ion_in->ROMK Na_ion_cell->Na_K_pump K_ion_blood K+ K_ion_blood->Na_K_pump

Caption: Proposed signaling pathway of this compound in the distal convoluted tubule.

Experimental Protocols

Acute Diuretic Efficacy Study in Rats

This protocol is designed to assess the dose-dependent diuretic activity of this compound.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Furosemide (positive control)

  • Normal saline (0.9% NaCl)

  • Metabolic cages for rats

  • Analytical balance

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes

Experimental Workflow:

Diuretic_Efficacy_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis A1 Acclimatize rats to metabolic cages (3 days) A2 Fast rats overnight (water ad libitum) A1->A2 B1 Divide rats into groups (n=6): - Vehicle Control - Positive Control (Furosemide) - this compound (low, mid, high dose) A2->B1 B2 Administer treatments orally B1->B2 C1 Place rats in metabolic cages B2->C1 C2 Collect urine at 0-6h and 6-24h intervals C1->C2 C3 Measure total urine volume C2->C3 D1 Analyze urine for Na+, K+, and Cl- concentrations C3->D1 D2 Analyze blood for electrolyte levels (optional) D1->D2 D3 Calculate diuretic action and electrolyte excretion D2->D3

Caption: Experimental workflow for assessing diuretic efficacy.

Procedure:

  • Animal Acclimatization: House rats in metabolic cages for 3 days prior to the experiment for acclimatization.

  • Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

  • Grouping and Dosing: Divide the rats into the following groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline, 10 ml/kg, p.o.)

    • Group 2: Positive control (Furosemide, 10 mg/kg, p.o.)

    • Group 3: this compound (e.g., 5 mg/kg, p.o.)

    • Group 4: this compound (e.g., 10 mg/kg, p.o.)

    • Group 5: this compound (e.g., 20 mg/kg, p.o.)

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at 6 and 24 hours post-administration.

  • Measurements:

    • Record the total urine volume for each time point.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • (Optional) Collect blood samples at the end of the experiment to measure serum electrolyte levels.

Data Presentation:

Table 1: Effect of this compound on Urine Volume in Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/6h)Urine Volume (mL/24h)
Vehicle Control-Mean ± SEMMean ± SEM
Furosemide10Mean ± SEMMean ± SEM
This compound5Mean ± SEMMean ± SEM
This compound1042.0 ± 1.4Mean ± SEM
This compound20Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (at 6 hours)

Treatment GroupDose (mg/kg)Na+ Excretion (mmol/kg)K+ Excretion (mmol/kg)Cl- Excretion (mmol/kg)
Vehicle Control-0.96 ± 0.12Mean ± SEMMean ± SEM
Furosemide10Mean ± SEMMean ± SEMMean ± SEM
This compound103.86 ± 0.33UnchangedMean ± SEM

Note: The data for the 10 mg/kg this compound group is based on a published study. Other values are placeholders and should be replaced with experimental data.

Acute Oral Toxicity (LD50) Study

This protocol is designed to determine the median lethal dose (LD50) of this compound.

Materials:

  • Male and female Wistar rats (150-200g)

  • This compound

  • Vehicle

  • Oral gavage needles

  • Animal cages

Procedure:

  • Dose Range Finding: Start with a preliminary study to determine the approximate range of lethal doses.

  • Main Study:

    • Use at least 3-4 dose levels of this compound, with the doses spaced geometrically.

    • Assign at least 5 male and 5 female rats to each dose group and a control group.

    • Administer a single oral dose of this compound to the test groups and the vehicle to the control group.

  • Observation: Observe the animals for signs of toxicity and mortality continuously for the first 4 hours, then periodically for 14 days.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Data Presentation:

Table 3: Acute Oral Toxicity of this compound in Rats

Dose (mg/kg)Number of AnimalsMortalitiesLD50 (mg/kg)
Vehicle100
Dose 110
Dose 210Calculated Value
Dose 310
Dose 410
Subchronic Toxicity Study

Previous research has indicated that this compound may affect the kidney and liver.[3] A subchronic toxicity study is recommended to evaluate the long-term effects.

Procedure:

  • Administer this compound orally to rats daily for 90 days at three different dose levels.

  • Include a control group receiving the vehicle.

  • Monitor animals for clinical signs, body weight changes, and food/water consumption.

  • At the end of the study, perform hematological and biochemical analyses of blood samples.

  • Conduct a gross necropsy and histopathological examination of major organs, with a particular focus on the kidneys and liver.

Discussion and Further Considerations

  • The diuretic effect of this compound has been shown to be associated with a marked increase in urinary prostaglandin E2 excretion in rats. Co-administration with indomethacin, a prostaglandin synthesis inhibitor, can attenuate the enhancement of urinary flow rate, suggesting a potential role of prostaglandins in the mechanism of action of this compound. This interaction should be considered when designing more advanced mechanistic studies.

  • It is important to note that this compound can be formed from the antimalarial drug proguanil under certain conditions, which has implications for sports drug testing.

  • The provided protocols are templates and may require optimization based on the specific research objectives and available resources.

  • All animal experiments should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Use of Chlorazanil Hydrochloride Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorazanil hydrochloride is the salt form of this compound, a triazine derivative recognized for its diuretic properties.[1][2] Primarily classified as a natriuretic and diuretic agent, its mechanism of action is centered on the inhibition of sodium and chloride reabsorption within the distal convoluted tubules of the nephron.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in aqueous solutions for research purposes, including its preparation, and methods for assessing its diuretic activity in preclinical models.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉Cl₂N₅PubChem CID: 23616906[1]
Molecular Weight 258.11 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSO and EthanolMedChemExpress

Note on Aqueous Solubility: While explicit water solubility data is limited, this compound is described as an "orally effective" diuretic, suggesting sufficient bioavailability when administered in a suitable aqueous vehicle for in vivo studies. For experimental purposes, it may be prepared as a suspension in an appropriate aqueous vehicle (e.g., with a suspending agent like Tween 80) or dissolved with the aid of a co-solvent.

Mechanism of Action

This compound hydrochloride exerts its diuretic effect by targeting the distal convoluted tubule (DCT) in the kidney. It is understood to inhibit the Na⁺-Cl⁻ cotransporter (NCC), a key protein responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. By blocking this transporter, this compound increases the excretion of sodium and chloride in the urine, which in turn leads to an increase in urine volume (diuresis) to maintain osmotic balance.

Proposed Signaling Pathway in the Distal Convoluted Tubule

Chlorazanil_Mechanism cluster_lumen Tubular Lumen cluster_cell DCT Epithelial Cell cluster_interstitium Peritubular Interstitium (Blood) Na_ion Na⁺ NCC Na⁺-Cl⁻ Cotransporter (NCC) Na_ion->NCC Reabsorption Cl_ion Cl⁻ Cl_ion->NCC Na_out Na⁺ NaK_ATPase Na⁺/K⁺-ATPase NaK_ATPase->Na_out Pumps Out K_channel K⁺ Channel K_in K⁺ K_channel->K_in Leaks Out This compound This compound This compound->NCC Inhibition K_in->NaK_ATPase Pumps In

Caption: Proposed mechanism of this compound action on the distal convoluted tubule.

Data Presentation: Diuretic Effects

The following tables summarize the quantitative data on the diuretic and natriuretic effects of this compound hydrochloride from preclinical studies.

Table 1: Effect of Oral Administration of this compound on Diuresis and Natriuresis in Rats
Treatment GroupDose (mg/kg)Administration RouteUrine Flow Rate (mL/kg/6 hrs)Urinary Sodium Excretion (mmol/kg/6 hrs)
Control-Oral12.8 ± 0.60.96 ± 0.12
This compound10Oral42.0 ± 1.43.86 ± 0.33

Data extracted from a study in conscious unloaded Sprague-Dawley female rats.

Table 2: Effect of Intravenous Administration of this compound in Dogs
Treatment GroupDose (mg/kg)Administration RouteEffect on Natriuresis
This compound2.5IntravenousMarginal

Data from a study in conscious dogs.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Aqueous Solution for Oral Administration

Objective: To prepare a homogenous suspension of this compound hydrochloride for oral gavage in rodents.

Materials:

  • This compound hydrochloride salt

  • Distilled water (or 0.9% saline)

  • Tween 80 (or other suitable suspending agent)

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Stir plate and stir bar

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

  • Weigh the calculated amount of this compound hydrochloride powder using an analytical balance.

  • If preparing a suspension, add a small amount of Tween 80 (e.g., 0.5-1% of the final volume) to the powder and triturate with a mortar and pestle to form a smooth paste.

  • Gradually add the aqueous vehicle (distilled water or saline) to the paste while continuously stirring or triturating to ensure a uniform suspension.

  • Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final volume.

  • For larger volumes, use a stir plate and stir bar to maintain a homogenous suspension.

  • Visually inspect the suspension for any clumps or sedimentation before administration. Ensure the suspension is well-mixed immediately before each dose is drawn.

Protocol 2: In Vivo Diuretic Activity Assay in Rats (Oral Administration)

Objective: To evaluate the diuretic and natriuretic effects of this compound hydrochloride in a rat model.

Materials:

  • Male or female Wistar or Sprague-Dawley rats (150-200 g)

  • This compound hydrochloride solution (prepared as in Protocol 1)

  • Vehicle control (e.g., 0.9% saline with the same concentration of suspending agent)

  • Metabolic cages for urine collection

  • Oral gavage needles (size appropriate for rats)

  • Syringes

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Experimental Workflow:

Diuretic_Assay_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_collection Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (24-48h in metabolic cages) Fasting Overnight Fasting (water ad libitum) Acclimatization->Fasting Grouping Randomly assign to groups (Control, this compound) Fasting->Grouping Hydration Oral hydration with saline (e.g., 15 mL/kg) Grouping->Hydration Dosing Administer this compound or vehicle (oral gavage) Hydration->Dosing Urine_Collection Place in metabolic cages and collect urine over time (e.g., 6 hours) Dosing->Urine_Collection Volume_Measurement Measure cumulative urine volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze urine for Na⁺, K⁺, Cl⁻ (Flame photometry/ISE) Volume_Measurement->Electrolyte_Analysis Data_Analysis Compare treatment vs. control (Statistical analysis) Electrolyte_Analysis->Data_Analysis

Caption: Experimental workflow for diuretic activity assay in rats.

Procedure:

  • Animal Acclimatization: House rats in metabolic cages for at least 24-48 hours before the experiment to allow for adaptation.

  • Fasting: Fast the animals overnight (approximately 18 hours) with free access to water.

  • Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, this compound treatment group).

  • Hydration: Administer a hydrating load of normal saline (0.9% NaCl) orally to all animals (e.g., 15 mL/kg body weight) to ensure a uniform state of hydration.

  • Dosing: 30-60 minutes after the saline load, administer the prepared this compound hydrochloride solution or the vehicle control by oral gavage.

  • Urine Collection: Immediately after dosing, place the rats individually in metabolic cages and collect urine at specified time intervals (e.g., every hour for 6 hours).

  • Urine Volume Measurement: At the end of the collection period, measure the total volume of urine excreted by each animal.

  • Electrolyte Analysis: Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound treatment with the vehicle control.

Protocol 3: In Vivo Diuretic Activity Assay in Dogs (Intravenous Administration)

Objective: To evaluate the diuretic and natriuretic effects of this compound hydrochloride in a dog model following intravenous administration.

Materials:

  • Beagle dogs or other suitable breed

  • This compound hydrochloride solution (prepared in a sterile vehicle suitable for intravenous injection)

  • Vehicle control (sterile saline)

  • Intravenous catheters

  • Syringes and needles

  • Metabolic cages or urinary catheters for urine collection

  • Equipment for measuring urine volume and electrolytes

Procedure:

  • Animal Preparation: Acclimatize the dogs to the experimental setting. Fast the animals overnight with free access to water.

  • Catheterization: On the day of the experiment, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration. If continuous urine collection is required, a urinary catheter may be inserted.

  • Baseline Urine Collection: Collect a baseline urine sample before drug administration.

  • Administration: Administer the this compound hydrochloride solution or vehicle control intravenously at the desired dose (e.g., 2.5 mg/kg).

  • Urine Collection and Analysis: Collect and measure urine volume at regular intervals post-administration. Analyze urine samples for electrolyte concentrations.

  • Data Analysis: Compare the post-treatment urine volume and electrolyte excretion to the baseline values and to the vehicle control group.

Safety Precautions

  • Handle this compound hydrochloride powder in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Follow all institutional guidelines and regulations for the handling and care of laboratory animals.

  • Dispose of all chemical and biological waste according to established safety protocols.

Conclusion

This compound hydrochloride is a diuretic agent that acts by inhibiting sodium and chloride reabsorption in the distal convoluted tubule. The provided protocols offer a framework for preparing aqueous solutions of this compound and for evaluating its diuretic and natriuretic activity in preclinical models. Researchers should adapt these protocols as necessary to meet the specific requirements of their studies, paying close attention to solubility characteristics and appropriate animal handling procedures.

References

Application Note: Solid-Phase Extraction Protocol for Chlorazanil from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorazanil is a triazine herbicide that has been used in agriculture. The monitoring of its presence in biological matrices is essential for toxicological assessment and exposure studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex samples such as blood, plasma, and urine prior to chromatographic analysis. This application note provides a detailed protocol for the extraction of this compound from biological matrices using a reversed-phase SPE sorbent. The subsequent analysis can be performed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS).

Principle of the Method

This protocol employs a solid-phase extraction methodology based on a reversed-phase mechanism. The nonpolar nature of the C18 sorbent retains the moderately nonpolar this compound from the aqueous biological matrix. Interfering polar compounds are washed away, and the analyte of interest is subsequently eluted with an organic solvent. This method is designed to provide high recovery and clean extracts for sensitive and reliable quantification.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 3 mL (or similar)

  • This compound analytical standard

  • Internal Standard (IS): e.g., Atrazine or another suitable triazine herbicide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Phosphate buffer (pH 6.8)

  • β-glucuronidase (for urine samples)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water 50:50 v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Prepare an internal standard stock solution (e.g., Atrazine) at 1 mg/mL in methanol and a working solution at a suitable concentration.

1.2. Blood/Plasma Sample Pretreatment:

  • Allow frozen samples to thaw at room temperature.

  • To 1 mL of plasma or whole blood, add 2 mL of acetonitrile to precipitate proteins.[1]

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add the internal standard.

  • Dilute with 5 mL of deionized water before loading onto the SPE cartridge.

1.3. Urine Sample Pretreatment:

  • To 1 mL of urine, add the internal standard.

  • For conjugated this compound metabolites, enzymatic hydrolysis may be required. Add 0.5 mL of phosphate buffer (pH 6.8) and an appropriate amount of β-glucuronidase.

  • Incubate the sample at 37°C for 2-4 hours.

  • Dilute with 5 mL of deionized water.

Solid-Phase Extraction Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[1]

  • Sample Loading:

    • Load the pretreated sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute this compound from the cartridge with 2 x 2 mL of methanol. Collect the eluate in a clean tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase used for the HPLC analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

HPLC-UV Analysis Conditions (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 220 nm[1]

  • Column Temperature: 30°C

Data Presentation

The following tables summarize the expected performance characteristics of the described SPE-HPLC-UV method for the determination of this compound in biological matrices.

Table 1: Method Validation Parameters for this compound in Plasma and Urine

ParameterPlasmaUrine
Linearity Range (ng/mL) 5 - 5005 - 500
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 1.51.8
Limit of Quantification (LOQ) (ng/mL) 5.05.0

Table 2: Recovery and Precision of this compound Extraction

MatrixSpiked Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Plasma 1092.54.86.2
10095.13.55.1
40094.33.95.5
Urine 1089.75.17.3
10091.54.26.8
40090.84.56.5

Data presented are representative and may vary based on specific laboratory conditions and instrumentation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from biological matrices.

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_post_extraction Post-Extraction sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute load Load Pretreated Sample dilute->load cond_meoh 5 mL Methanol cond_h2o 5 mL Water cond_meoh->cond_h2o wash_h2o 5 mL Water load->wash_h2o wash_meoh 5 mL 20% Methanol wash_h2o->wash_meoh dry Dry Cartridge wash_meoh->dry elute 4 mL Methanol dry->elute evap Evaporation (N2) elute->evap reconstitute Reconstitution evap->reconstitute analysis HPLC-UV/MS Analysis reconstitute->analysis

Caption: Workflow for this compound Extraction.

References

Application Note: Quantitative Analysis of Chlorazanil using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Chlorazanil, a diuretic agent, utilizing Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrumental parameters, and data analysis, providing a robust framework for the detection and quantification of this compound in various matrices. The method is suitable for applications in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring.

Introduction

This compound is a diamino-1,3,5-triazine derivative that functions as a diuretic by appearing to prevent the reabsorption of sodium and chloride in the distal convoluted tubules.[1] Accurate and reliable quantification of this compound is crucial for ensuring product quality, understanding its metabolic fate, and assessing its environmental impact. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal analytical technique for this purpose.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

A generic solid-phase extraction protocol is outlined below, which can be optimized based on the specific sample matrix.

  • Sample Pre-treatment:

    • For aqueous samples (e.g., urine, plasma, water), acidify the sample to a pH of approximately 2 using a suitable acid (e.g., formic acid).

    • For solid samples, perform a suitable extraction with an organic solvent like acetonitrile or acetone.[3][4] The resulting extract should be evaporated and reconstituted in a loading buffer (e.g., acidified water).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove interfering polar impurities.

    • Further wash with 3 mL of a 5% methanol in water solution to remove less polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using 2 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 100°C, hold for 1 min- Ramp 1: 25°C/min to 200°C, hold for 2 min- Ramp 2: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-300
Solvent Delay3 min
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A suitable internal standard would be a structurally similar compound with a different retention time, such as another triazine derivative. A calibration curve is generated by analyzing a series of standards of known concentrations.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound based on available information.[1]

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)
This compoundC₉H₈ClN₅221.65221 (M+) , 220, 222

Note: The peak at m/z 221 corresponds to the molecular ion (M+). The peak at m/z 222 is likely due to the isotopic abundance of chlorine-37. The peak at m/z 220 could be due to the loss of a hydrogen atom. Further fragmentation studies would be needed to elucidate the complete fragmentation pathway.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Pretreatment Pre-treatment (e.g., Acidification) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution DryDown Dry Down & Reconstitution Elution->DryDown Injection GC Injection DryDown->Injection Reconstituted Sample Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan/SIM) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Raw Data PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathway/Logical Relationship Diagram

Chlorazanil_Fragmentation_Hypothesis Hypothesized Fragmentation of this compound This compound This compound (C9H8ClN5) M.W. 221.65 MolecularIon Molecular Ion [M]+ m/z 221 This compound->MolecularIon Electron Ionization (70 eV) M_minus_H [M-H]+ m/z 220 MolecularIon->M_minus_H Loss of H• IsotopePeak [M+2]+ m/z 223 (37Cl isotope) MolecularIon->IsotopePeak Isotopic Contribution

Caption: Hypothesized initial fragmentation of this compound in EI-MS.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantification of this compound. The sample preparation protocol using solid-phase extraction ensures sample clean-up and concentration, enhancing the sensitivity of the analysis. The provided instrumental parameters serve as a solid foundation for method development and validation. This application note is intended to guide researchers and scientists in establishing a GC-MS method for this compound analysis in their respective laboratories. Further method validation according to regulatory guidelines is recommended to ensure its suitability for specific applications.

References

Troubleshooting & Optimization

Optimizing Chlorazanil detection to avoid proguanil interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the accurate detection of Chlorazanil, with a specific focus on mitigating interference from the antimalarial drug Proguanil.

Frequently Asked Questions (FAQs)

Q1: We detected this compound in a sample from a subject who claims to have only taken Proguanil. Is this possible?

A1: Yes, this is a known issue. Proguanil is metabolized in the body to N-(4-chlorophenyl)-biguanide. This metabolite can then be chemically converted into this compound, particularly in acidic conditions or in the presence of substances like formic acid or formaldehyde, which can be present in the sample matrix or introduced during sample preparation.[1][2][3][4] Therefore, the presence of this compound in a urine sample can be a result of Proguanil administration and not necessarily the intake of this compound itself.

Q2: What is the primary metabolite of Proguanil that causes this interference?

A2: The primary metabolite responsible for the interference is N-(4-chlorophenyl)-biguanide. This compound is a direct chemical precursor to this compound.[1]

Q3: How can we differentiate between this compound originating from direct intake versus that formed from Proguanil?

A3: To distinguish between the two scenarios, it is crucial to analyze the sample for the presence of Proguanil and its major metabolites, namely N-(4-chlorophenyl)-biguanide and cycloguanil. If Proguanil and N-(4-chlorophenyl)-biguanide are detected alongside this compound, it strongly suggests that the this compound originated from the metabolism of Proguanil. The World Anti-Doping Agency (WADA) recommends this confirmatory approach.

Q4: What is the recommended analytical technique for this type of analysis?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high selectivity and sensitivity. It allows for the simultaneous separation and quantification of this compound, Proguanil, and its key metabolites in a single analytical run.

Q5: Are there any specific precautions to take during sample preparation?

A5: Yes. To minimize the artificial conversion of N-(4-chlorophenyl)-biguanide to this compound, it is important to handle samples under neutral or slightly basic pH conditions. Avoid using acidic reagents or prolonged exposure to acidic environments. Samples should be stored at low temperatures (-20°C or below) and analyzed as soon as possible after collection.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in the presence of Proguanil.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for one or more analytes 1. Secondary interactions with the column stationary phase. 2. Column contamination. 3. Inappropriate mobile phase pH.1. Ensure the mobile phase pH is appropriate for the analytes (a slightly basic pH may be beneficial). 2. Flush the column with a strong solvent or replace the column if necessary. 3. Check and adjust the mobile phase pH.
Co-elution of this compound and Proguanil or its metabolites 1. Inadequate chromatographic separation. 2. Suboptimal gradient elution program.1. Optimize the mobile phase composition and gradient profile to improve resolution. A slower gradient may be necessary. 2. Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18).
Poor Signal Intensity or High Background Noise 1. Ion suppression from the sample matrix. 2. Contamination of the ion source. 3. Improperly optimized MS parameters.1. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize MS parameters, including capillary voltage, cone voltage, and collision energy for each analyte.
Inconsistent Results Between Replicates 1. Variability in sample preparation. 2. Instability of analytes in the prepared samples. 3. Carryover from previous injections.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Analyze samples promptly after preparation and keep them in a cooled autosampler. 3. Implement a robust wash cycle between injections, potentially using a strong organic solvent.

Experimental Protocols

Sample Preparation for Urine Analysis

This protocol is designed to minimize the ex-vivo conversion of N-(4-chlorophenyl)-biguanide to this compound.

  • Sample Collection and Storage: Collect midstream urine samples in sterile containers. If not analyzed immediately, store the samples frozen at -20°C or lower to maintain stability.

  • Aliquoting and pH Adjustment: Thaw the urine sample at room temperature. To prevent the conversion of N-(4-chlorophenyl)-biguanide, it is recommended to work with samples at a neutral or slightly basic pH. If the urine is acidic, adjust the pH to approximately 7.5 with a small volume of dilute ammonium hydroxide.

  • Internal Standard Spiking: Add an internal standard solution (e.g., a stable isotope-labeled version of one of the analytes) to an aliquot of the urine sample.

  • Dilution: Dilute the urine sample with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or mobile phase A to reduce matrix effects. A 1:1 or 1:4 dilution is a good starting point.

  • Centrifugation: Centrifuge the diluted sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet any particulate matter.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Simultaneous Analysis

The following is a composite LC-MS/MS method synthesized from best practices for the analysis of these compounds. Method development and validation are required before routine use.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point. A phenyl-hexyl column may also provide alternative selectivity.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water. Note: While acidic conditions can promote conversion, the short residence time on the column in a well-optimized method often mitigates this. If conversion is still a concern, a mobile phase with ammonium formate at a higher pH can be explored.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution:

    • A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over a period of 10-15 minutes is a good starting point for method development.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

Quantitative Data Summary

The following table provides hypothetical yet representative performance data for a validated LC-MS/MS method for the simultaneous analysis of this compound, Proguanil, and N-(4-chlorophenyl)-biguanide in urine.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)
This compound6.8208.1151.1250.10.5
Proguanil5.2254.1197.1200.52.0
N-(4-chlorophenyl)-biguanide4.5212.1170.1220.21.0
Cycloguanil3.9252.1195.1200.52.0

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

Metabolic and Conversion Pathway

Proguanil Proguanil Metabolite N-(4-chlorophenyl)-biguanide Proguanil->Metabolite Metabolism (in vivo) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Metabolism (in vivo) This compound This compound Metabolite->this compound Conversion (ex vivo/in vivo) [e.g., formic acid]

Caption: Metabolic pathway of Proguanil and its conversion to this compound.

Analytical Workflow for Differential Detection

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Urine_Sample Urine Sample pH_Adjust pH Adjustment (if needed) Urine_Sample->pH_Adjust Dilution Dilution & Internal Standard Spiking pH_Adjust->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_Separation Liquid Chromatographic Separation Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (SRM) LC_Separation->MS_Detection Chlorazanil_Detected This compound Detected? MS_Detection->Chlorazanil_Detected Proguanil_Metabolites_Detected Proguanil/Metabolites Detected? Chlorazanil_Detected->Proguanil_Metabolites_Detected Conclusion1 Conclusion: Proguanil is the likely source Proguanil_Metabolites_Detected->Conclusion1 Yes Conclusion2 Conclusion: Source of this compound is not Proguanil Proguanil_Metabolites_Detected->Conclusion2 No

Caption: Workflow for the differential detection of this compound and Proguanil.

References

Addressing matrix effects in Chlorazanil bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the bioanalysis of Chlorazanil.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in this compound bioanalysis?

A1: Matrix effects in this compound bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These components can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3] Common sources of interference include phospholipids, salts, and metabolites of other administered drugs.[4] A notable and specific interference can arise from the administration of the antimalarial drug proguanil, as its metabolite can be converted to this compound, leading to a false-positive result.[5]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: The two most common methods for evaluating matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion (Qualitative): A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any suppression or enhancement of the this compound signal as the matrix components elute indicates the presence of a matrix effect.

  • Post-Extraction Spike (Quantitative): The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 indicates ion enhancement.

Q3: My this compound signal is showing significant suppression. What are the initial troubleshooting steps?

A3: Initial steps to address ion suppression include:

  • Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Modify your LC method to better separate this compound from the interfering components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.

  • Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components and thereby minimize the matrix effect.

Q4: I have a suspected false positive for this compound in a urine sample. What could be the cause?

A4: A significant cause of false-positive this compound results in urine is the presence of the antimalarial drug proguanil or its metabolites. A metabolite of proguanil, N-(4-chlorophenyl)-biguanide, can be chemically converted to this compound in the presence of formic acid, formaldehyde, or their esters. It is crucial to review the subject's medication history and, if proguanil use is suspected, to develop an analytical method that can differentiate between the two compounds and their metabolites.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation
Potential Cause Troubleshooting Step
Inappropriate Sample Preparation Technique For plasma samples, protein precipitation may be insufficient. Consider using Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) or Liquid-Liquid Extraction (LLE) to improve recovery. For urine samples, a "dilute-and-shoot" approach may be feasible, but SPE is recommended for cleaner extracts.
Incorrect pH for Extraction This compound is a basic compound. Ensure the pH of the sample is adjusted to be at least 2 pH units above its pKa during LLE to ensure it is in its neutral form and partitions efficiently into the organic solvent.
Inefficient Elution from SPE Sorbent If using SPE, the elution solvent may not be strong enough. Optimize the elution solvent composition and volume to ensure complete elution of this compound from the sorbent.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Matrix Effects The variability in endogenous components between different lots of biological matrix can lead to inconsistent matrix effects. It is recommended to evaluate the matrix effect using at least six different lots of the matrix.
Lack of an Appropriate Internal Standard (IS) An ideal internal standard should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled (SIL) version of this compound is the best choice for an IS to compensate for matrix effects and variability in extraction.
Carryover Residual this compound from a high concentration sample may be carried over to the next injection, causing artificially high results in subsequent samples. Optimize the injector wash solvent and increase the wash volume and time.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Urine

This protocol is a representative method adapted from procedures for other diuretics and triazine compounds.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., stable isotope-labeled this compound). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute this compound and the internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: UPLC-MS/MS Parameters for this compound Analysis

These parameters are suggested based on typical methods for the analysis of diuretics.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a this compound standard. As an example, for a compound with a similar structure, transitions would be selected based on the precursor ion [M+H]+ and its most abundant product ions.
Cone Voltage To be optimized
Collision Energy To be optimized

Visualizations

Workflow_for_Chlorazanil_Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Review Data Review & Reporting Quantification->Review

Caption: General workflow for this compound bioanalysis.

Troubleshooting_Matrix_Effects Start Inaccurate Results or High Variability Assess_ME Assess Matrix Effects (Post-column infusion or Post-extraction spike) Start->Assess_ME Check_Proguanil Investigate Proguanil Use Start->Check_Proguanil If false positive suspected ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., switch to SPE) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effects (Investigate other causes) ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (e.g., change gradient) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS

Caption: Troubleshooting logic for matrix effects.

References

Improving the recovery rate of Chlorazanil during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chlorazanil analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sample preparation of this compound. Our goal is to help you improve the recovery rate and ensure accurate quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery rate important?

Q2: What are the common challenges encountered during this compound sample preparation?

Common challenges include:

  • Low recovery: Due to strong matrix interactions, improper solvent selection, or degradation of the analyte.

  • Matrix effects: Co-extracted substances from the sample matrix (e.g., soil, plasma, urine) can interfere with the analytical instrument's response, leading to signal suppression or enhancement.

  • Analyte instability: this compound may degrade during sample storage or extraction, especially under certain pH or temperature conditions.

  • Incomplete extraction: The chosen solvent and extraction technique may not efficiently extract this compound from the sample matrix.

Q3: Can the administration of other drugs interfere with this compound detection?

Yes. It has been reported that the antimalarial drug proguanil can be metabolized in the body to form this compound.[2] This is a critical consideration in clinical and forensic analysis, as the presence of this compound in a sample may not be due to direct administration. To avoid false positives, it is recommended to also test for the presence of proguanil and its metabolites.

Troubleshooting Guides

This section provides solutions to common problems that can lead to poor recovery of this compound.

Issue 1: Low Recovery of this compound from Soil Samples

Low recovery from complex matrices like soil is a frequent issue. The following table and protocol provide guidance on optimizing your sample preparation method.

Table 1: Expected Recovery of Triazine Herbicides from Soil using a Modified QuEChERS Method

AnalyteSpiked Concentration (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Atrazine5095.24.8
Secbumetone5092.15.2
Aziprotryne5088.76.1
Terbutryn5096.54.5

Source: Adapted from a study on s-Triazine herbicides.[3][4] Note: These values are for representative triazine herbicides and should be used as a guideline. Method validation with this compound is essential.

Detailed Experimental Protocol: Modified QuEChERS for Soil Samples

This protocol is a general guideline for the extraction of triazine herbicides from soil and should be optimized for this compound.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 7 mL of deionized water and allow it to hydrate for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Analysis:

    • Collect the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS or GC-MS system.

Troubleshooting Flowchart for Low Recovery in Soil

start Low this compound Recovery in Soil check_extraction 1. Inefficient Extraction? start->check_extraction check_cleanup 2. Loss during Cleanup? check_extraction->check_cleanup No solution_extraction Optimize extraction solvent (e.g., try acetonitrile with 1% acetic acid). Increase shaking time or use ultrasonication. check_extraction->solution_extraction Yes check_matrix 3. Matrix Effects? check_cleanup->check_matrix No solution_cleanup Select a different d-SPE sorbent (e.g., GCB for pigmented soils). Reduce the amount of sorbent. check_cleanup->solution_cleanup Yes solution_matrix Use matrix-matched calibration standards. Dilute the final extract to reduce matrix concentration. check_matrix->solution_matrix Yes

Caption: Troubleshooting workflow for low this compound recovery from soil samples.

Issue 2: Poor Recovery of this compound from Water Samples

For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective technique.

Table 2: Expected Recovery of Triazine Herbicides from Water using SPE

AnalyteSpiking Level (µg/L)Recovery (%)RSD (%)
Simazine1.098.23.1
Atrazine1.0101.52.5
Propazine1.095.74.2
Cyanazine1.099.82.8

Source: Adapted from studies on triazine herbicides in water. Note: These values are for representative triazine herbicides and should be used as a guideline. Method validation with this compound is essential.

Detailed Experimental Protocol: SPE for Water Samples

This protocol provides a general procedure for extracting triazine herbicides from water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., 500 mL) to ~7.0.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with 5-10 mL of a suitable solvent (e.g., ethyl acetate or acetonitrile).

  • Reconstitution and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Troubleshooting Flowchart for Low Recovery in Water

start Low this compound Recovery in Water check_spe 1. Inefficient SPE? start->check_spe check_elution 2. Incomplete Elution? check_spe->check_elution No solution_spe Optimize sample pH before loading. Try a different SPE sorbent (e.g., polymeric). check_spe->solution_spe Yes check_evaporation 3. Loss during Evaporation? check_elution->check_evaporation No solution_elution Use a stronger elution solvent (e.g., methanol/acetonitrile mixture). Increase the volume of the elution solvent. check_elution->solution_elution Yes solution_evaporation Ensure gentle evaporation conditions (temperature and nitrogen flow). Reconstitute in a solvent that fully dissolves the analyte. check_evaporation->solution_evaporation Yes

Caption: Troubleshooting workflow for low this compound recovery from water samples.

Issue 3: Low Recovery of this compound from Biological Samples (Urine)

For biological fluids like urine, a "dilute and shoot" approach or liquid-liquid extraction (LLE) can be employed. However, for better cleanup and concentration, SPE is often preferred.

Table 3: Expected Recovery of Triazine Herbicides from Urine using SPE

AnalyteSpiking Concentration (µg/L)Recovery (%)RSD (%)
Simazine8092.55.1
Atrazine8095.84.3
Ametryn8090.36.2

Source: Adapted from a study on the determination of triazines in urine. Note: These values are for representative triazine herbicides and should be used as a guideline. Method validation with this compound is essential.

Detailed Experimental Protocol: SPE for Urine Samples

This protocol is a general guideline for the extraction of triazines from urine.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

    • Dilute the supernatant 1:1 (v/v) with a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • SPE Procedure:

    • Follow the SPE conditioning, loading, washing, and elution steps as described for water samples. The choice of SPE sorbent might need to be optimized (e.g., mixed-mode cation exchange for better cleanup).

  • Analysis:

    • Reconstitute the dried eluate in the mobile phase for LC-MS/MS analysis.

Signaling Pathways

Understanding the mechanism of action of this compound can be important for drug development professionals.

Diuretic Action of this compound

This compound acts as a diuretic by inhibiting the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions in the distal convoluted tubule of the nephron in the kidney. This leads to an increase in the excretion of water and electrolytes.

cluster_0 Distal Convoluted Tubule Cell NCC Na⁺/Cl⁻ Cotransporter (NCC) Na_out Na⁺ NCC->Na_out Cl_out Cl⁻ NCC->Cl_out This compound This compound This compound->NCC Inhibits Na_in Na⁺ Na_in->NCC Cl_in Cl⁻ Cl_in->NCC Blood Bloodstream Na_out->Blood Cl_out->Blood Lumen Tubular Lumen

Caption: Mechanism of diuretic action of this compound.

Inhibition of Relaxin Signaling by Triazine Herbicides

Some studies have shown that triazine herbicides can act as endocrine disruptors by interfering with relaxin hormone signaling. This pathway is important for various physiological processes, including reproduction.

cluster_1 Cell Membrane Relaxin Relaxin RXFP1 Relaxin Receptor (RXFP1) Relaxin->RXFP1 Binds PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT Activates ERK ERK Pathway RXFP1->ERK Activates Triazines Triazine Herbicides Triazines->RXFP1 Inhibits Binding NO_Production Nitric Oxide (NO) Production PI3K_AKT->NO_Production Leads to ERK->NO_Production Leads to

Caption: Inhibition of relaxin signaling by triazine herbicides.

References

How to resolve Chlorazanil from its isomers and metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chlorazanil Analysis

Welcome to the technical support center for the analytical resolution of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in resolving this compound from its isomers and related metabolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary related compounds of interest?

A1: this compound, chemically known as N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, is a diuretic agent and a derivative of triazine.[1][2] In an analytical context, the primary compounds of interest are not just traditional metabolites but also precursors and potential positional isomers.

  • Precursors/Metabolites: The antimalarial drug Proguanil is a critical compound to consider. Proguanil metabolizes into N-(4-chlorophenyl)-biguanide, which can chemically convert to this compound, especially under certain conditions (e.g., in the presence of formaldehyde or formic acid).[3][4] Therefore, methods must be able to distinguish this compound from Proguanil and its main metabolites, Cycloguanil and N-(4-chlorophenyl)-biguanide.[3]

  • Isomers: Positional isomers of this compound, such as the 2-chlorophenyl and 3-chlorophenyl analogues, are potential process-related impurities from synthesis that may require separation for accurate quantification.

Q2: What is the main challenge in the analysis of this compound?

A2: The main challenge is ensuring that a positive finding for this compound is not an artifact resulting from the administration of the permitted antimalarial drug, Proguanil. Analytical methods must be selective enough to resolve this compound from Proguanil and its metabolite N-(4-chlorophenyl)-biguanide, which is a direct chemical precursor to this compound.

Q3: Which analytical technique is most suitable for separating this compound from its isomers and metabolites?

A3: High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for this purpose. Its versatility, wide selection of stationary phases (columns), and sensitive detectors allow for the effective separation of structurally similar compounds like positional isomers and related metabolites. Gas Chromatography (GC), particularly with a Mass Selective Detector (GC-MS), is also a powerful technique for analyzing triazines and their metabolites, especially in biological matrices like urine.

Q4: What type of HPLC column is recommended as a starting point?

A4: A reverse-phase C18 column is an excellent starting point for method development. These columns are robust and effective at separating compounds based on hydrophobicity. The separation of this compound and its related compounds will depend on the subtle differences in their polarity, which can be modulated by adjusting the mobile phase.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Resolution between this compound and an isomer or Proguanil/metabolite.1. Mobile phase is too strong/weak: Eluting compounds too quickly or too slowly. 2. Inappropriate column chemistry: The stationary phase is not providing sufficient selectivity. 3. pH of mobile phase: Ionization state of the analytes may be affecting retention and peak shape.1. Adjust mobile phase: Modify the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. Perform a gradient elution to improve separation. 2. Change column: If a C18 column fails, try a different chemistry like a Phenyl-Hexyl or a Cyano (CN) column, which offer different separation mechanisms. 3. Optimize pH: Adjust the mobile phase pH with a suitable buffer (e.g., phosphate, formate). For triazines, which have basic nitrogens, pH can significantly alter retention.
Poor Peak Shape (e.g., tailing or fronting).1. Column overload: Injecting too much sample. 2. Secondary interactions: Silanol groups on the silica backbone interacting with basic analytes. 3. Mismatch between sample solvent and mobile phase. 1. Reduce injection volume/concentration: Dilute the sample and re-inject. 2. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (~0.1%). 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
No/Low Signal for this compound or related compounds.1. Incorrect detection wavelength: The UV detector is not set to the absorbance maximum of the analytes. 2. Sample degradation: Analytes may be unstable in the sample matrix or during extraction. 3. Poor extraction recovery: The sample preparation method is not efficiently extracting the analytes from the matrix.1. Determine λmax: Scan the UV spectrum of a standard solution to find the optimal wavelength for detection. For complex mixtures, a Diode Array Detector (DAD) is invaluable. 2. Check stability: Analyze samples immediately after preparation and store them under appropriate conditions (e.g., refrigerated, protected from light). 3. Optimize extraction: For solid-phase extraction (SPE), experiment with different sorbents (e.g., C18, mixed-mode cation exchange). For liquid-liquid extraction (LLE), test different pH values and solvents.
Retention Time Drift 1. Column temperature fluctuations. 2. Mobile phase composition changing over time. 3. Column degradation or contamination. 1. Use a column oven: Maintain a constant and elevated temperature (e.g., 30-40 °C) for reproducible chromatography. 2. Prepare fresh mobile phase daily: Ensure accurate mixing and degas thoroughly. 3. Flush the column with a strong solvent. If performance does not improve, replace the column.

Experimental Protocols

Protocol 1: HPLC-UV Method for Resolution of this compound, Isomers, and Proguanil

This protocol provides a general starting point for separating this compound from its 2- and 3-chloro positional isomers and the precursor drug Proguanil.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Column: Reverse-Phase C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate

    • Formic Acid

    • Reference standards: this compound, 2-chlorophenyl isomer, 3-chlorophenyl isomer, Proguanil.

  • Solutions Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solutions: Prepare individual stock solutions of each analyte in methanol at 1 mg/mL. Create a mixed working standard at 10 µg/mL in the sample solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection: DAD, monitor at 254 nm or analyte-specific λmax.

    • Gradient Elution:

      Time (min) % Mobile Phase B (ACN)
      0.0 20
      15.0 70
      17.0 70
      17.1 20

      | 20.0 | 20 |

  • Data Analysis:

    • Identify peaks by comparing retention times with individual reference standards.

    • Assess resolution between critical pairs (e.g., this compound and Proguanil). A resolution value (Rs) > 1.5 is desired.

    • Quantify using a calibration curve generated from the mixed standard at multiple concentration levels.

Visualizations

Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust HPLC method for separating this compound and its related compounds.

cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Analytes: - this compound - Isomers - Proguanil & Metabolites B Procure Reference Standards A->B C Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O) B->C D Initial Isocratic/ Gradient Runs C->D E Assess Resolution & Peak Shape D->E F Optimize Mobile Phase (Organic %, pH, Buffer) E->F G Optimize Temperature & Flow Rate F->G H Check Specificity, Linearity, Accuracy G->H I Determine LOD & LOQ H->I J Finalize Method I->J K Sample Analysis J->K Routine Analysis

Caption: Workflow for developing an HPLC separation method.

Troubleshooting Decision Tree for Poor Resolution

This diagram provides a step-by-step decision-making process for addressing poor peak resolution.

Start Poor Peak Resolution (Rs < 1.5) Opt_Gradient Adjust Gradient Slope? (Make shallower) Start->Opt_Gradient Check_pH Change Mobile Phase pH? Opt_Gradient->Check_pH No Success Resolution Achieved (Rs > 1.5) Opt_Gradient->Success Yes Change_Organic Switch Organic Solvent? (e.g., ACN to MeOH) Check_pH->Change_Organic No Check_pH->Success Yes Change_Column Change Column Chemistry? (e.g., to Phenyl-Hexyl) Change_Organic->Change_Column No Change_Organic->Success Yes Change_Column->Success Yes Fail Consult Advanced Support Change_Column->Fail No

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Stability of Chlorazanil in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Chlorazanil in biological samples.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability-related problems during the analysis of this compound in biological matrices.

IssueQuestionPossible CauseSuggested Solution
Low Analyte Recovery Why is the concentration of this compound unexpectedly low in my samples?Degradation during sample collection and handling.- Use collection tubes with appropriate anticoagulants and preservatives. - Minimize the time between sample collection and processing (e.g., centrifugation to separate plasma/serum).[1][2] - Keep samples on ice or at refrigerated temperatures during processing.[1]
Degradation during storage.- Ensure samples are stored at the validated temperature (e.g., -20°C or -80°C) immediately after processing.[3] - Avoid repeated freeze-thaw cycles.[3] Aliquot samples into smaller volumes for single use.
Adsorption to container surfaces.- Use low-adsorption polypropylene tubes. - Evaluate different types of collection and storage containers during method development.
High Variability in Results What causes high variability in this compound concentrations between replicate samples or across a batch?Inconsistent sample handling procedures.- Standardize the entire workflow from collection to analysis. - Ensure uniform timing for all processing steps for all samples.
Bench-top instability during sample preparation.- Process samples in a cooled environment (e.g., on ice). - Minimize the time samples are kept at room temperature before analysis.
Matrix effects affecting analytical quantification.- Implement a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Use a stable, isotopically labeled internal standard to compensate for matrix effects.
Appearance of Unknown Peaks I am observing unknown peaks in the chromatogram that are not present in the standards. What could they be?Formation of degradation products.- This may indicate this compound is unstable under your current conditions. - Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.
Conversion from a precursor compound.- If the biological samples are from subjects administered proguanil, the detected this compound could be a result of the metabolism and subsequent conversion of a proguanil metabolite.

Frequently Asked Questions (FAQs)

Sample Handling and Collection

Q1: What is the best anticoagulant to use for blood collection when analyzing for this compound?

While specific data for this compound is not available, EDTA is a commonly used anticoagulant that is generally recommended as it can chelate metal ions that may catalyze degradation. However, it is crucial to validate the stability of this compound with the chosen anticoagulant during your method development.

Q2: How quickly should I process blood samples after collection?

To minimize enzymatic degradation and other pre-analytical changes, blood samples should be processed (i.e., centrifuged to separate plasma or serum) as soon as possible, ideally within one hour of collection. During this time, samples should be kept at a refrigerated temperature (2-8°C).

Storage Conditions

Q3: What are the recommended storage temperatures for plasma/serum samples containing this compound?

For long-term storage, samples should be kept frozen at -20°C or, for enhanced stability, at -80°C. The appropriate storage temperature should be determined through long-term stability studies.

Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?

The number of acceptable freeze-thaw cycles must be determined experimentally. It is best practice to aliquot samples into single-use tubes to minimize the need for repeated freezing and thawing. A typical freeze-thaw stability assessment involves three cycles.

Analytical Method

Q5: How can I develop a stability-indicating method for this compound?

A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. To develop such a method, you should perform forced degradation studies where this compound is exposed to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products can then be chromatographically separated from the parent drug.

Quantitative Data on this compound Stability

As there is no publicly available quantitative data on the stability of this compound in biological samples, the following table is provided as a template for you to record your own findings from stability experiments.

Table 1: Example Stability Data Template for this compound in Human Plasma

Stability TestStorage ConditionTime PointMean Concentration (ng/mL)% of Initial ConcentrationPass/Fail (±15% of initial)
Freeze-Thaw 3 Cycles (-20°C to RT)N/AEnter DataCalculateDetermine
Short-Term Room Temperature (~22°C)4 hoursEnter DataCalculateDetermine
8 hoursEnter DataCalculateDetermine
24 hoursEnter DataCalculateDetermine
Long-Term -20°C1 MonthEnter DataCalculateDetermine
3 MonthsEnter DataCalculateDetermine
6 MonthsEnter DataCalculateDetermine
Post-Preparative Autosampler (4°C)12 hoursEnter DataCalculateDetermine
24 hoursEnter DataCalculateDetermine

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Aliquot the spiked samples into multiple tubes.

  • Analyze a set of baseline samples (T=0) to determine the initial concentration.

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically three).

  • After the final cycle, analyze the samples and compare the results to the baseline concentrations.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix under typical laboratory conditions.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Analyze a set of baseline samples (T=0).

  • Leave the remaining spiked samples on the bench at room temperature for a defined period (e.g., 4, 8, 24 hours) that simulates the expected sample handling time.

  • At each time point, analyze the samples and compare the concentrations to the baseline.

Visualizations

experimental_workflow_stability_testing cluster_preparation Sample Preparation cluster_testing Stability Testing Conditions cluster_analysis Analysis start Spike Biological Matrix with this compound (Low & High QC) aliquot Aliquot Samples start->aliquot ft Freeze-Thaw Stability (e.g., 3 cycles, -20°C to RT) aliquot->ft st Short-Term Stability (e.g., 4, 8, 24h at RT) aliquot->st lt Long-Term Stability (e.g., 1, 3, 6 months at -20°C) aliquot->lt analysis Sample Analysis (e.g., LC-MS/MS) ft->analysis st->analysis lt->analysis comparison Compare to T=0 Samples analysis->comparison report Report Stability comparison->report

Caption: Workflow for assessing this compound stability.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue: Low Analyte Recovery cause1 Degradation during Sample Handling issue->cause1 cause2 Degradation during Storage issue->cause2 cause3 Adsorption to Container issue->cause3 sol1 Process Samples Quickly & Keep Cool cause1->sol1 sol2 Validate Storage Temp & Aliquot Samples cause2->sol2 sol3 Use Low-Adsorption Tubes cause3->sol3

Caption: Troubleshooting low this compound recovery.

References

Technical Support Center: Overcoming Low Signal Intensity for Chlorazanil in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Chlorazanil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low signal intensity during the analysis of this compound and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to mass spectrometry?

A1: this compound is a diamino-1,3,5-triazine derivative.[1] Its chemical structure contains basic nitrogen atoms, making it amenable to ionization in positive ion mode. Understanding its molecular weight and potential for adduct formation is crucial for method development.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈ClN₅
Monoisotopic Mass 221.04683 Da
Predicted [M+H]⁺ 222.05411 m/z
Predicted [M+Na]⁺ 244.03605 m/z
Predicted [M+K]⁺ 260.00999 m/z
Predicted [M+NH₄]⁺ 239.08065 m/z

Data sourced from PubChem CID 10374.[2]

Q2: I am observing a very low signal for this compound. What are the most common causes?

A2: Low signal intensity in mass spectrometry can stem from several factors.[3] For this compound, the most common issues include:

  • Suboptimal Ionization Technique: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can significantly impact signal intensity. For many triazine compounds, APCI has been shown to provide better sensitivity than ESI.[4][5]

  • Inefficient Ionization in ESI: this compound may not ionize efficiently under standard ESI conditions. The mobile phase composition, particularly pH and the presence of additives, plays a critical role.

  • Poor Sample Preparation: Matrix effects from complex biological samples can suppress the ionization of this compound. Inefficient extraction and cleanup can lead to significant signal loss.

  • Non-Optimized Mass Spectrometer Parameters: Generic instrument settings are often not suitable for achieving the best sensitivity for a specific compound. Parameters such as cone voltage (or fragmentor voltage) and collision energy need to be optimized.

  • Sample Concentration: The concentration of this compound in the sample may be below the limit of detection of the current method.

Q3: Which ionization technique, ESI or APCI, is generally better for this compound?

A3: For neutral and basic pesticides like triazines, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode often provides higher sensitivity compared to Electrospray Ionization (ESI). This is because APCI is more efficient at ionizing less polar and more volatile compounds that are neutral in solution. However, ESI can also be effective, especially with careful optimization of the mobile phase to promote protonation. It is recommended to test both ionization sources if available to determine the optimal choice for your specific instrument and sample matrix.

Q4: How can I optimize my LC-MS/MS method to enhance the signal for this compound?

A4: Method optimization is a critical step to improve signal intensity. Here are key areas to focus on:

  • Mobile Phase Composition: The addition of a small amount of formic acid (e.g., 0.1%) or ammonium acetate (e.g., 5-10 mM) to the mobile phase can significantly enhance the formation of the protonated molecule ([M+H]⁺) in both ESI and APCI.

  • HPLC Column Selection: A C18 reversed-phase column is commonly used for the separation of triazine herbicides.

  • Mass Spectrometer Tuning:

    • Compound-Specific Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone voltage (or fragmentor voltage) and collision energy. This will maximize the intensity of the precursor ion and the desired product ions.

    • Source Parameters: Optimize the ion source temperature, gas flows (nebulizing and drying gas), and sprayer position to ensure efficient desolvation and ionization.

Table 2: Starting LC-MS/MS Parameters for Triazine Analysis

ParameterRecommended Starting Condition
HPLC Column C18 (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive APCI or ESI
Precursor Ion [M+H]⁺ (m/z 222.1)
Product Ions To be determined by fragmentation analysis (see below)

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low signal intensity issues for this compound.

Problem: Weak or no detectable peak for this compound.

Troubleshooting_Workflow start Low Signal Intensity for this compound check_ms Verify Mass Spectrometer Performance start->check_ms check_sample Evaluate Sample Preparation and Concentration check_ms->check_sample MS performance is adequate optimize_instrument Tune and Calibrate Instrument check_ms->optimize_instrument MS performance is poor optimize_method Optimize LC-MS/MS Method check_sample->optimize_method Sample prep is adequate improve_sample_prep Improve Extraction/Cleanup or Concentrate Sample check_sample->improve_sample_prep Matrix effects or low concentration suspected derivatization Consider Chemical Derivatization optimize_method->derivatization Signal still low after optimization success Signal Intensity Improved optimize_method->success Optimization successful derivatization->success Derivatization successful optimize_instrument->check_ms improve_sample_prep->check_sample Method_Optimization start Method Optimization ionization Select and Optimize Ionization Source (APCI vs. ESI) start->ionization mobile_phase Optimize Mobile Phase (pH and Additives) ionization->mobile_phase ms_params Optimize MS Parameters (Cone Voltage, Collision Energy) mobile_phase->ms_params hplc Optimize HPLC Separation ms_params->hplc Fragmentation_Pathway precursor This compound [M+H]⁺ m/z 222.1 fragment1 Loss of NH₃ m/z 205.1 precursor->fragment1 Collision-Induced Dissociation fragment2 Loss of C₇H₆ClN m/z 95.0 precursor->fragment2 Collision-Induced Dissociation fragment3 Cleavage of Triazine Ring precursor->fragment3 Collision-Induced Dissociation

References

Technical Support Center: Best Practices for Preparing Chlorazanil Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) regarding the preparation of Chlorazanil standard solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a triazine derivative, characterized by an aromatic structure that includes a chlorinated phenyl group and an azole ring.[1] It is a solid at room temperature and is known for its stability under normal conditions.[1]

Q2: What is the solubility of this compound?

This compound is generally insoluble in water but exhibits moderate solubility in organic solvents.[1] For optimal results, it is recommended to use solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or methanol to prepare stock solutions.

Q3: How should this compound powder and solutions be stored?

  • Powder: Store the solid form of this compound in a tightly sealed container in a cool, dry place.

  • Solutions: Once prepared, it is best to aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][3] Store these aliquots at -20°C or -80°C for long-term stability.

Q4: What are the primary safety concerns when handling this compound?

This compound is harmful if swallowed and causes serious eye irritation. It is crucial to handle the compound in a well-ventilated area, preferably under a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vials for storage

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 221.65 g/mol .

    • To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.01 L x 221.65 g/mol = 22.165 mg

  • Weighing the this compound:

    • Accurately weigh approximately 22.165 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolving the this compound:

    • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

    • Add a small amount of DMSO (approximately 5-7 mL) to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Aliquot the stock solution into amber glass vials and store at -20°C or -80°C.

Data Presentation

PropertyValue
Molecular Formula C₉H₈ClN₅
Molecular Weight 221.65 g/mol
Appearance Solid
Water Solubility Insoluble
Organic Solvent Solubility Moderately soluble

Troubleshooting Guide

IssuePossible CauseSuggested Solution
This compound powder is difficult to dissolve. The concentration may be too high for the chosen solvent. Insufficient mixing.Try gentle warming of the solution. Use a vortex mixer or sonicator to enhance dissolution. Consider using a different organic solvent with higher solubilizing power, such as DMF.
Precipitation occurs after the solution is prepared or stored. The solution may be supersaturated. The storage temperature is too low for the solvent used, causing it to freeze or the compound to precipitate.Prepare a more dilute stock solution. Ensure the storage temperature is appropriate for the solvent (e.g., DMSO freezes at a higher temperature than ethanol).
The solution color changes over time. Potential degradation of the compound.Store solutions protected from light in amber vials. Prepare fresh solutions regularly and avoid long-term storage of working solutions at room temperature.
Inconsistent experimental results using the standard solution. Inaccurate initial weighing. Improper dilution technique. Degradation of the stock solution.Ensure the analytical balance is calibrated. Use calibrated pipettes for dilutions. Use freshly prepared working solutions from a properly stored stock solution.

Visualizations

Experimental Workflow for Preparing this compound Standard Solutions

G A Weigh this compound Powder C Dissolve this compound in Solvent A->C B Select Appropriate Organic Solvent (e.g., DMSO, DMF) B->C D Vortex or Sonicate to Aid Dissolution C->D if needed E Adjust to Final Volume in Volumetric Flask D->E F Prepare Aliquots for Storage E->F G Store at -20°C or -80°C F->G

Caption: Workflow for the preparation of this compound standard solutions.

Logical Relationship for Troubleshooting Dissolution Issues

G Start Powder Not Dissolving Check1 Is the concentration too high? Start->Check1 Solution1a Decrease Concentration Check1->Solution1a Yes Check2 Is mixing sufficient? Check1->Check2 No End Dissolution Successful Solution1a->End Solution2a Vortex or Sonicate Check2->Solution2a No Check3 Is the solvent appropriate? Check2->Check3 Yes Solution2a->End Solution3a Try a stronger solvent (e.g., DMF) Check3->Solution3a No Check3->End Yes Solution3a->End

Caption: Troubleshooting guide for this compound dissolution problems.

References

Minimizing contamination in trace-level Chlorazanil analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trace-Level Chlorazanil Analysis

Welcome to the technical support center for trace-level this compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing contamination and troubleshooting common issues encountered during the sensitive detection of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is trace-level analysis critical?

This compound is a diuretic agent belonging to the triazine class of compounds.[1][2][3] Trace-level analysis is crucial in pharmaceutical development and environmental monitoring to ensure product purity, patient safety, and compliance with regulatory standards. Even minute quantities of contaminants can lead to inaccurate results, affecting the integrity of research and the safety of final products.[4]

Q2: What are the primary sources of this compound contamination in a laboratory setting?

Contamination in trace analysis can originate from multiple sources, compromising the accuracy of results.[5] Key sources include:

  • Laboratory Environment: Airborne particles, dust, and aerosols can introduce contaminants.

  • Reagents and Solvents: Impurities in solvents, acids, and other reagents can lead to high background signals. Using high-purity, LC-MS grade solvents is essential.

  • Glassware and Equipment: Improperly cleaned glassware, pipette tips, vials, and instrument components are common culprits. Adsorption of analytes onto surfaces can cause carryover between samples.

  • Sample Handling: Cross-contamination between samples can occur through shared equipment or improper handling techniques, such as not changing gloves.

  • Analyst-Introduced Contamination: Residues on clothing or skin can be transferred to samples.

Section 2: Troubleshooting Guides

Problem 1: I'm seeing a high background signal or peaks in my blank samples. How do I identify and eliminate the source of contamination?

A high background or the presence of analyte peaks in blank injections is a clear indicator of systemic contamination. A systematic approach is required to isolate the source.

Logical Flowchart for Contamination Source Identification

start High Background/Contamination in Blank Detected check_solvent Run a solvent blank (fresh, high-purity solvent) start->check_solvent solvent_issue Contamination is from solvent or mobile phase. Replace with new, high-purity stock. check_solvent->solvent_issue Peak Persists check_system Inject solvent directly into MS (bypass LC column and autosampler) check_solvent->check_system Peak Absent resolved Problem Resolved solvent_issue->resolved system_clean Contamination is likely in the LC system (tubing, column, autosampler). Proceed with system flushing. check_system->system_clean Peak Absent ms_issue Contamination is in the MS source. Perform instrument cleaning. check_system->ms_issue Peak Persists check_glassware Prepare a new blank using rigorously cleaned glassware. system_clean->check_glassware ms_issue->resolved glassware_issue Contamination is from glassware. Implement rigorous cleaning protocol. check_glassware->glassware_issue Peak Absent check_glassware->resolved Peak Persists (Re-evaluate system) glassware_issue->resolved start Low/Inconsistent Recovery spe_choice 1. Select SPE Sorbent (e.g., C18, HLB based on analyte polarity) start->spe_choice conditioning 2. Condition Sorbent (Activate with organic solvent, e.g., Methanol) spe_choice->conditioning equilibration 3. Equilibrate Sorbent (Rinse with aqueous solution, e.g., Reagent Water) conditioning->equilibration loading 4. Load Sample (Control flow rate to ensure binding) equilibration->loading washing 5. Wash Sorbent (Remove interferences with a weak solvent) loading->washing elution 6. Elute Analyte (Use a strong organic solvent, e.g., Acetonitrile) washing->elution troubleshoot Troubleshoot: Check pH, flow rate, solvent strength, and sorbent breakthrough elution->troubleshoot source_reagents source_reagents prev_reagents prev_reagents source_reagents->prev_reagents source_glassware source_glassware prev_glassware prev_glassware source_glassware->prev_glassware source_handling source_handling prev_handling prev_handling source_handling->prev_handling source_instrument source_instrument prev_instrument prev_instrument source_instrument->prev_instrument

References

Calibrating instrumentation for sensitive Chlorazanil detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Chlorazanil. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for sensitive this compound detection?

A1: For sensitive and selective detection of this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. LC-MS/MS is particularly effective for complex matrices and trace-level quantification.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A C18 reversed-phase column is a common and effective choice for the separation of this compound and other triazine compounds.[1][2] The specific particle size and column dimensions can be selected based on the desired analysis speed and resolution.

Q3: How can I prepare a stock solution of this compound?

A3: this compound stock solutions can be prepared by dissolving the analytical standard in a solvent like methanol or acetonitrile to a concentration of 1000 µg/mL.[1] These stock solutions should be stored at 4°C and are typically stable for up to 60 days.[1] For analysis, working solutions are prepared by diluting the stock solution in the mobile phase.[1]

Q4: What are common sample preparation techniques for this compound in biological matrices?

A4: For biological samples such as urine, a common sample preparation method involves protein precipitation with acetonitrile followed by Solid-Phase Extraction (SPE) for cleanup and concentration. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a widely used and effective sample preparation technique for pesticide residues in various food and environmental matrices and can be adapted for this compound analysis.

Q5: What is the "matrix effect" and how can it affect my this compound analysis?

A5: The matrix effect is the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. To mitigate matrix effects, effective sample cleanup (e.g., SPE), the use of matrix-matched standards for calibration, or the use of an isotopically labeled internal standard are recommended.

Troubleshooting Guides

HPLC-UV Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing Secondary silanol interactions between the basic analyte and the silica-based column.Use a well-endcapped C18 column or add a small amount of a competing base to the mobile phase. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can also help.
Column void or contamination.Replace the column or guard column. Back-flushing the column may also resolve the issue.
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase, for instance, by adjusting the organic solvent to water ratio or changing the organic solvent (e.g., acetonitrile to methanol).
Column degradation.Replace the column with a new one of the same type.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use fresh, high-purity solvents and degas the mobile phase. Flush the detector cell.
Air bubbles in the system.Purge the pump and ensure all connections are tight.
Variable Retention Times Inconsistent mobile phase composition.Ensure accurate mobile phase preparation and mixing. Use a column oven to maintain a constant temperature.
Pump malfunction.Check pump seals and check valves for leaks or wear.
GC-MS Troubleshooting
IssuePossible CauseSuggested Solution
No Peaks or Low Signal Injection problem (e.g., blocked syringe).Clean or replace the syringe. Ensure the autosampler is functioning correctly.
Analyte degradation in the injector.Use a deactivated inlet liner and ensure the injection port temperature is not excessively high.
Leak in the system.Check for leaks at the injector, column fittings, and MS interface.
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, low-bleed GC column. Trimming a small portion of the column inlet may help.
Co-elution with an interfering compound.Optimize the temperature program to improve separation.
Ghost Peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the syringe and injector port.
Contaminated carrier gas.Ensure high-purity carrier gas and use appropriate gas traps.
Poor Mass Spectral Quality MS source is dirty.Clean the ion source, lens, and quadrupole.
Vacuum leak.Check for leaks in the MS vacuum system.

Experimental Protocols

Example HPLC-UV Method for this compound Detection

This protocol is a representative method for the analysis of triazine compounds and can be adapted for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with UV detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Ammonium acetate.

    • This compound analytical standard.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v). For improved peak shape, a buffer such as 30 mM ammonium acetate can be added, and the pH adjusted to around 6.8.

    • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a series of working standards by diluting with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • UV Detection Wavelength: 220 nm.

    • Analysis: Inject the standards and samples. Quantify this compound by comparing the peak area of the sample to the calibration curve.

Example GC-MS Method for this compound Detection

This protocol is a representative method for the analysis of triazine pesticides and can be adapted for this compound.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector.

    • Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reagents:

    • Helium (carrier gas, 99.999% purity).

    • This compound analytical standard.

    • Acetonitrile or Ethyl Acetate (pesticide residue grade).

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or ethyl acetate. Prepare working standards by serial dilution.

    • GC Conditions:

      • Inlet Temperature: 250°C.

      • Injection Mode: Splitless.

      • Injection Volume: 1 µL.

      • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan mode (e.g., m/z 50-450) for initial identification and Selected Ion Monitoring (SIM) for sensitive quantification. Key ions for this compound would be determined from its mass spectrum.

Data Presentation

Table 1: Example HPLC-UV Method Parameters and Performance

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Linearity (r²) > 0.999
LOD (example) 1-10 ng/mL
LOQ (example) 5-30 ng/mL

Table 2: Example GC-MS Method Parameters and Performance

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Injection Mode Splitless
Ionization Electron Ionization (EI), 70 eV
LOD (example) 0.1-1 ng/mL
LOQ (example) 0.5-5 ng/mL
Recovery (QuEChERS) 80-110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological or Environmental Sample homogenize Homogenize Sample sample->homogenize Step 1 extract Extract with Acetonitrile (QuEChERS or LLE) homogenize->extract Step 2 cleanup Cleanup (SPE or dSPE) extract->cleanup Step 3 hplc HPLC-UV/MS Analysis cleanup->hplc Inject gcms GC-MS Analysis cleanup->gcms Inject data Data Processing & Quantification hplc->data gcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart cluster_system_issues System Troubleshooting cluster_sample_issues Sample-Related Troubleshooting start Problem with Chromatogram (e.g., poor peak shape, no peaks) check_system Check System Suitability (Run a known standard) start->check_system system_ok System OK? check_system->system_ok check_mobile_phase Check Mobile Phase (Fresh, Degassed) system_ok->check_mobile_phase No check_prep Review Sample Prep Protocol system_ok->check_prep Yes check_connections Check for Leaks check_mobile_phase->check_connections check_detector Check Detector (Lamp, Settings) check_connections->check_detector check_column Inspect/Replace Column check_detector->check_column check_matrix Investigate Matrix Effects (Matrix-matched standards) check_prep->check_matrix check_concentration Check Sample Concentration (Dilute if necessary) check_matrix->check_concentration

Caption: Logical troubleshooting flowchart for chromatographic issues.

References

Validation & Comparative

Differentiating Chlorazanil from Proguanil Metabolites in Doping Control: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the analytical differentiation of the diuretic chlorazanil from the metabolites of the antimalarial drug proguanil. This document provides a comprehensive overview of the metabolic pathways, analytical methodologies, and comparative data to ensure accurate and reliable doping control analysis.

The inadvertent detection of the prohibited diuretic this compound in athletes taking the permitted antimalarial medication proguanil presents a significant challenge in sports drug testing. This guide offers a detailed comparison of analytical strategies to distinguish between the illicit use of this compound and the administration of proguanil, focusing on the latest detection techniques and experimental data.

The Biochemical Challenge: Proguanil Metabolism and this compound Formation

Proguanil, an antimalarial drug, is metabolized in the body into two main compounds: cycloguanil, the active antimalarial agent, and N-(4-chlorophenyl)-biguanide. Crucially, it is the latter metabolite, N-(4-chlorophenyl)-biguanide, that can undergo chemical conversion to form this compound. This is not a direct metabolic pathway but rather an artifact that can occur under certain conditions, particularly in the presence of formaldehyde, formic acid, or their esters in the urine.[1]

The World Anti-Doping Agency (WADA) has acknowledged this issue and issued technical letters advising doping control laboratories to investigate the presence of proguanil and its metabolites before reporting an Adverse Analytical Finding (AAF) for this compound.[1][2] This underscores the necessity of a robust analytical method capable of simultaneously detecting and quantifying this compound, proguanil, and its key metabolites.

Below is a diagram illustrating the metabolic pathway of proguanil and the subsequent chemical formation of this compound.

G Proguanil Proguanil Metabolism Metabolism (in vivo) Proguanil->Metabolism Cycloguanil Cycloguanil (Active Metabolite) Metabolism->Cycloguanil pCGB N-(4-chlorophenyl)-biguanide (Metabolite) Metabolism->pCGB ChemicalConversion Chemical Conversion (in vitro, e.g., in urine) pCGB->ChemicalConversion This compound This compound (Prohibited Diuretic) ChemicalConversion->this compound

Caption: Metabolic pathway of proguanil and formation of this compound.

Analytical Approaches: The Gold Standard

The recommended and most effective analytical technique for differentiating this compound from proguanil and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and specificity required to detect and quantify these compounds at the low concentrations typically found in urine samples.

Experimental Workflow

A typical analytical workflow for the detection and quantification of these compounds in a urine sample involves several key steps:

G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Interpretation UrineSample Urine Sample Collection Extraction Extraction (LLE or SPE) UrineSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Interpretation Interpretation of Results DataProcessing->Interpretation

Caption: General experimental workflow for doping control analysis.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the urine matrix and to concentrate the analytes of interest. Two common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes between the aqueous urine sample and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This method utilizes a solid sorbent material to retain the analytes from the liquid sample, which are then eluted with a suitable solvent. SPE often provides cleaner extracts and higher analyte recovery compared to LLE.

Comparative Performance of Extraction Methods:

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsSimple, inexpensiveCan be labor-intensive, may form emulsions, lower recovery for some analytes60-80%
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbentHigh recovery, cleaner extracts, amenable to automationMore expensive than LLE, requires method development>85%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are analyzed using a reverse-phase LC system coupled to a tandem mass spectrometer.

Illustrative LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient from low to high organic content (e.g., 5% to 95% B)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for Target Analytes:

The following table provides representative Multiple Reaction Monitoring (MRM) transitions for the target compounds. It is crucial to optimize these transitions on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 252.1169.1127.0
Proguanil 254.1171.1128.1
Cycloguanil 252.1170.1128.1
N-(4-chlorophenyl)-biguanide 212.1170.1128.1

Data Presentation and Interpretation

A validated LC-MS/MS method should demonstrate adequate performance in terms of linearity, sensitivity, accuracy, and precision.

Typical Quantitative Performance Data for a Validated LC-MS/MS Method:

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound 0.1 - 500.050.190 - 110< 15
Proguanil 1 - 1000.5185 - 115< 15
Cycloguanil 0.5 - 500.20.585 - 115< 15
N-(4-chlorophenyl)-biguanide 0.5 - 500.20.585 - 115< 15

(Note: These are illustrative values. Actual performance may vary depending on the specific method and instrumentation.)

Interpretation of Results:

The presence of this compound in a doping control sample should be evaluated in the context of the presence or absence of proguanil and its metabolites.

  • This compound detected; Proguanil and its metabolites absent: This is a strong indicator of the direct administration of this compound.

  • This compound detected; Proguanil and/or its metabolites also detected: This finding requires careful consideration. The relative concentrations of all compounds should be assessed. The detection of proguanil and N-(4-chlorophenyl)-biguanide alongside this compound strongly suggests that the this compound finding may be a result of proguanil use.[1] WADA guidelines recommend that in such cases, the laboratory should report the presence of proguanil and its metabolites and may consider the this compound finding as atypical, warranting further investigation rather than an immediate AAF.

Conclusion

The potential for the antimalarial drug proguanil to lead to findings of the prohibited diuretic this compound in doping control samples necessitates a careful and comprehensive analytical approach. The use of a validated LC-MS/MS method capable of simultaneously detecting and quantifying this compound, proguanil, and its key metabolites, N-(4-chlorophenyl)-biguanide and cycloguanil, is paramount. By following a robust analytical workflow, including efficient sample preparation and careful interpretation of results in line with WADA recommendations, doping control laboratories can confidently differentiate between the illicit use of this compound and the legitimate therapeutic use of proguanil, ensuring fairness to athletes.

References

Comparative Analysis of Chlorazanil Versus Other Triazine Diuretics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Chlorazanil and other triazine diuretics, tailored for researchers, scientists, and drug development professionals. The focus is on the mechanism of action, diuretic efficacy, pharmacokinetic profiles, and adverse effects, supported by available experimental data.

Introduction to Triazine Diuretics

Triazine diuretics are a class of drugs that promote diuresis (increased urine production) by inhibiting the reabsorption of sodium and chloride ions in the kidneys.[1] Their primary site of action is the distal convoluted tubule, a segment of the nephron responsible for a significant portion of sodium reabsorption.[1][2] By blocking the sodium-chloride cotransporter (NCC), these agents increase the excretion of sodium and water, leading to a reduction in extracellular fluid volume and blood pressure.[3][4] This class of diuretics is primarily utilized in the management of hypertension and edema. While structurally related, different triazine diuretics can exhibit variations in their potency, duration of action, and side effect profiles. This guide focuses on a comparative evaluation of this compound against other more commonly studied triazine diuretics like hydrochlorothiazide and chlorthalidone.

Mechanism of Action and Signaling Pathway

The diuretic effect of triazine diuretics is initiated by their binding to and inhibition of the sodium-chloride cotransporter (NCC), encoded by the gene SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule. This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream. The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in diuresis.

The inhibition of the NCC by thiazide and thiazide-like diuretics, including triazines, is a well-established mechanism. These drugs are secreted into the proximal tubule to reach their site of action in the distal convoluted tubule from the luminal side. The subsequent increase in sodium delivery to the collecting duct can lead to an exchange for potassium, potentially causing hypokalemia (low potassium levels) as a side effect.

Signaling Pathway of Triazine Diuretics Na+ Na+ NCC Sodium-Chloride Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+_inter Na+ NCC->Na+_inter Reabsorption Blocked Cl-_inter Cl- NCC->Cl-_inter NaK_ATPase Na+/K+-ATPase NaK_ATPase->Na+_inter 3 Na+ out K_channel K+ Channel K+_inter K+ K_channel->K+_inter K+ leak Cl_channel Cl- Channel Cl_channel->Cl-_inter Cl- out K+_inter->NaK_ATPase 2 K+ in Triazine Triazine Diuretic (e.g., this compound) Triazine->NCC Inhibits Experimental Workflow for Diuretic Activity Assessment start Start acclimatization Acclimatization of Rats in Metabolic Cages (24h) start->acclimatization fasting Overnight Fasting (18h) (Water ad libitum) acclimatization->fasting hydration Oral Saline Loading (25 ml/kg) fasting->hydration grouping Random Grouping of Animals hydration->grouping admin Oral Administration of Control, Standard, or Test Compound grouping->admin collection Urine Collection in Metabolic Cages (0-24h) admin->collection analysis Measurement of Urine Volume and Electrolyte Concentrations collection->analysis stats Statistical Analysis and Comparison of Groups analysis->stats end End stats->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorazanil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients is fundamental to ensuring product quality and safety. This guide provides a comparative overview of three common analytical techniques for the determination of Chlorazanil: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. A cross-validation framework is presented, supported by representative experimental data, to assist in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on a variety of performance characteristics. The following table summarizes typical validation parameters for HPLC, GC, and Spectrophotometric methods, derived from the analysis of compounds structurally related to this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Linearity Range 0.01 - 1.0 µg/mL0.1 - 10 µg/mL2 - 65 µg/mL[1]
Accuracy (% Recovery) 98.50% - 101.50%[2]91% - 102%98.81% - 100.9%[1][3]
Precision (% RSD) < 2.0%< 5.0%< 2.2%[1]
Limit of Detection (LOD) 3.94 - 14.56 ng0.1 pg/mL0.456 µg/mL
Limit of Quantification (LOQ) 5.95 - 12.93 ng0.5 pg/mL1.521 µg/mL
Specificity High (Separation from impurities)High (Separation from volatile impurities)Moderate (Prone to interference from absorbing species)
Throughput ModerateModerate to HighHigh
Instrumentation Cost Moderate to HighHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides excellent separation and quantification of this compound.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable diluent, such as a mixture of acetonitrile and water, to achieve a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry-compatible methods, formic acid can be added to the mobile phase.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm) or mass spectrometry.

    • Column Temperature: 25 °C.

2. Gas Chromatography (GC)

GC is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as dichloromethane or hexane to a final concentration suitable for GC analysis.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp to 280 °C at a rate of 10 °C/min.

    • Detector: A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection. For chlorinated compounds, an Electron Capture Detector (ECD) offers high sensitivity.

3. UV-Visible Spectrophotometry

This method is based on the reaction of this compound with a chromogenic agent to produce a colored product that can be quantified.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range.

  • Methodology:

    • To a set of 10 mL volumetric flasks, add aliquots of the standard solutions.

    • Add a specific volume of a chromogenic reagent (e.g., chloranil) and a suitable solvent (e.g., DMSO) to induce a color-forming reaction.

    • Allow the reaction to proceed for a specified time at room temperature, protected from direct sunlight.

    • Dilute the solutions to the mark with the solvent and mix well.

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for a similar reaction was found to be 627 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods and a representative signaling pathway for a spectrophotometric assay.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Cross-Validation HPLC HPLC Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity GC GC Method GC->Accuracy GC->Precision GC->Linearity GC->LOD_LOQ GC->Specificity Spectro Spectrophotometry Method Spectro->Accuracy Spectro->Precision Spectro->Linearity Spectro->LOD_LOQ Spectro->Specificity Compare Compare Results Accuracy->Compare Precision->Compare Linearity->Compare LOD_LOQ->Compare Specificity->Compare Equivalence Statistical Equivalence Compare->Equivalence SpectrophotometrySignalingPathway Analyte This compound (Analyte) Complex Colored Complex Analyte->Complex + Reagent Chromogenic Reagent (e.g., Chloranil) Reagent->Complex Detection Spectrophotometric Detection (λmax) Complex->Detection Absorbance Measurement

References

In Vitro Formation of Chlorazanil from Proguanil: A Comparative Analysis of Metabolic and Chemical Transformation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro transformation of the antimalarial drug proguanil into the diuretic chlorazanil. This document details the experimental validation, compares analytical methodologies, and provides insights into the non-enzymatic nature of this conversion.

The antimalarial proguanil is known to be metabolized in the body to its active form, cycloguanil, and another metabolite, 4-chlorophenylbiguanide. Recent studies have brought to light the potential for the in vitro formation of this compound, a diuretic, from proguanil's metabolite, raising important considerations for both clinical and forensic toxicology. This guide provides a detailed comparison of the experimental evidence validating this transformation.

Executive Summary

Data Presentation

The following tables summarize the key findings from in vitro studies on the formation of this compound from proguanil and its metabolites.

Table 1: In Vitro Incubation of Proguanil with Human Liver Microsomes

AnalyteProguanilCycloguanilN-(4-chlorophenyl)-biguanideThis compound
Detection Status DetectedDetectedDetectedNot Detected

This table illustrates that while proguanil is metabolized to cycloguanil and N-(4-chlorophenyl)-biguanide by human liver microsomes, this compound is not formed under these enzymatic conditions.

Table 2: In Vitro Simulation of this compound Formation in Human Urine

PrecursorReactant(s)This compound Formation
N-(4-chlorophenyl)-biguanideFormaldehyde, Formic Acid, or related estersDetected
ProguanilFormaldehyde, Formic Acid, or related estersNot Directly Tested (formation occurs from the metabolite)

This table demonstrates the chemical conversion of the proguanil metabolite, N-(4-chlorophenyl)-biguanide, to this compound in a urine matrix when specific reactants are present.

Table 3: Analysis of Urine Samples from Proguanil Users

Subject GroupNumber of SubjectsNumber with Detectable this compoundConcentration Range of this compound
Proguanil Users42Low ng/mL levels

This table presents the findings from the analysis of authentic urine samples, showing the presence of low concentrations of this compound in individuals who have taken proguanil.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

In Vitro Metabolism with Human Liver Microsomes

This experiment aimed to determine if this compound is a direct metabolite of proguanil.

  • Incubation Mixture: Proguanil was incubated with pooled human liver microsomes (HLM). The reaction mixture was buffered and contained necessary cofactors for enzymatic activity, such as NADPH.

  • Incubation Conditions: The mixture was incubated at 37°C for a specified period to allow for metabolic reactions to occur.

  • Sample Analysis: After incubation, the samples were processed and analyzed using liquid chromatography-high resolution/high accuracy mass spectrometry (LC-HRMS) to identify and quantify proguanil and its metabolites.

In Vitro Simulation of this compound Formation

This experiment was designed to investigate the chemical formation of this compound from a proguanil metabolite.[1]

  • Reactants: The proguanil metabolite, N-(4-chlorophenyl)-biguanide, was incubated in a human urine matrix.

  • Addition of Reagents: Formaldehyde, formic acid, or related esters were added to the urine matrix containing N-(4-chlorophenyl)-biguanide.[1]

  • Incubation: The mixture was incubated to allow for the chemical reaction to proceed.

  • Analysis: The resulting specimen was analyzed for the presence of this compound using LC-HRMS.[1]

Analytical Methodology: Liquid Chromatography-High Resolution/High Accuracy Mass Spectrometry (LC-HRMS)

This technique was pivotal in the detection and confirmation of this compound and proguanil metabolites.

  • Sample Preparation: Urine samples were subjected to a liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Separation: The extracted samples were injected into a liquid chromatograph, where the different compounds were separated based on their physicochemical properties as they passed through a chromatographic column.

  • Mass Spectrometric Detection: The separated compounds were then introduced into a high-resolution mass spectrometer. This instrument ionizes the molecules and separates them based on their mass-to-charge ratio with high precision, allowing for the unambiguous identification of each compound, including the low levels of this compound.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

proguanil_metabolism Proguanil Proguanil Cycloguanil Cycloguanil Proguanil->Cycloguanil Metabolism (CYP450) Chlorophenylbiguanide N-(4-chlorophenyl)-biguanide Proguanil->Chlorophenylbiguanide Metabolism This compound This compound Chlorophenylbiguanide->this compound Chemical Reaction (in vitro, with formaldehyde/formic acid)

Proguanil's metabolic and chemical transformation pathways.

experimental_workflow cluster_hlm Human Liver Microsome Assay cluster_urine Urine Simulation Assay Proguanil_HLM Proguanil Incubation with HLM Analysis_HLM LC-HRMS Analysis Proguanil_HLM->Analysis_HLM Result_HLM Result: No this compound Detected Analysis_HLM->Result_HLM Metabolite_Urine N-(4-chlorophenyl)-biguanide in Urine Reactants Add Formaldehyde/ Formic Acid Metabolite_Urine->Reactants Incubation_Urine Incubation Reactants->Incubation_Urine Analysis_Urine LC-HRMS Analysis Incubation_Urine->Analysis_Urine Result_Urine Result: this compound Detected Analysis_Urine->Result_Urine

Experimental workflow for in vitro studies.

References

Unambiguous Identification of Chlorazanil: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise identification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Chlorazanil, a diuretic agent, requires stringent identity confirmation to ensure the integrity of research data and the safety of potential therapeutic applications. High-Resolution Mass Spectrometry (HRMS) stands out as a definitive analytical technique, offering unparalleled accuracy and specificity. This guide provides a comparative overview of the identification of this compound versus a structural isomer using HRMS, supported by detailed experimental protocols.

The Power of Precision: Differentiating Isomers with HRMS

This compound, chemically known as 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, can be challenging to distinguish from its structural isomers, such as 2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine (a positional isomer where the chlorine atom is on the ortho position of the phenyl ring). These isomers share the same molecular formula and, consequently, the same nominal mass. However, HRMS provides two critical layers of evidence for unambiguous identification:

  • Exact Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 parts per million - ppm). This allows for the determination of the elemental composition of the molecule, confirming that it aligns with the expected formula of this compound (C9H8ClN5).

  • Fragmentation Pattern Analysis (MS/MS): Through tandem mass spectrometry (MS/MS), the isolated molecule is fragmented in a controlled manner, producing a unique "fingerprint" of fragment ions. The fragmentation pattern is highly dependent on the molecule's structure. Therefore, even isomers with the same exact mass will yield distinct fragmentation patterns, enabling their differentiation.

Comparative Analysis: this compound vs. Its Isomer

The following table summarizes the expected high-resolution mass spectrometry data for this compound (para-isomer) and a potential structural isomer (ortho-isomer).

ParameterThis compound (para-isomer)ortho-Chlorazanil (Isomer)
IUPAC Name 2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine[1]2-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine
Molecular Formula C9H8ClN5[1]C9H8ClN5
Theoretical Monoisotopic Mass 221.04682 Da221.04682 Da
Observed [M+H]+ (m/z) 222.0541[1]222.0541
Observed [M-H]- (m/z) 220.0395[1]220.0395
Key Fragment Ion ([M+H]+) m/z 180[1]Distinct fragmentation expected
Key Fragment Ions ([M-H]-) m/z 151, 153Distinct fragmentation expected

While both compounds will exhibit the same theoretical and observed exact masses for their molecular ions, the key to their differentiation lies in the analysis of their fragment ions. The position of the chlorine atom influences the electronic structure and stability of the fragment ions, leading to different fragmentation pathways.

Experimental Workflow and Protocol

To achieve the results detailed above, a robust experimental protocol is essential. The following outlines a standard procedure for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis & Confirmation sample Sample containing putative this compound dissolution Dissolution in Methanol/Acetonitrile sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration lc_separation LC Separation (C18 column) filtration->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization full_scan_ms Full Scan MS (Accurate Mass) esi_ionization->full_scan_ms ms_ms Tandem MS (MS/MS) (Fragmentation) full_scan_ms->ms_ms mass_extraction Extract Exact Mass (m/z 222.0541) ms_ms->mass_extraction fragment_analysis Analyze Fragmentation Pattern ms_ms->fragment_analysis formula_confirmation Confirm Elemental Composition (C9H8ClN5) mass_extraction->formula_confirmation identity_confirmation Confirm Identity: This compound formula_confirmation->identity_confirmation fragment_analysis->identity_confirmation

Caption: Experimental workflow for this compound identification.
Detailed Methodologies

1. Sample Preparation:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the test sample in the same solvent as the standard. If the sample is in a complex matrix, an appropriate extraction method (e.g., solid-phase extraction) may be necessary.

  • Final Dilution: Dilute the final sample and standard solutions to an appropriate concentration for LC-HRMS analysis (typically in the ng/mL to low µg/mL range).

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Scan Mode:

    • Full Scan MS: Acquire data over a mass range of m/z 100-500 to detect the molecular ion of this compound.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to trigger fragmentation of the precursor ion corresponding to this compound ([M+H]+ at m/z 222.0541 and [M-H]- at m/z 220.0395).

  • Collision Energy: Optimize the collision energy (e.g., using a stepped collision energy) to produce an informative fragmentation spectrum.

  • Mass Resolution: Set the instrument to a high resolution (e.g., > 60,000 FWHM) to ensure high mass accuracy.

Conclusion

The combination of exact mass measurement and MS/MS fragmentation analysis provided by high-resolution mass spectrometry offers a robust and definitive method for the identification of this compound. This approach not only confirms the elemental composition of the molecule but also provides structural information that is crucial for distinguishing it from isomers and other related impurities. For researchers and professionals in drug development, the application of this detailed HRMS protocol ensures the highest confidence in the identity and purity of their compounds, underpinning the reliability and validity of their scientific findings.

References

Inter-laboratory Comparison for Chlorazanil Analytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of Chlorazanil, a triazine herbicide. While specific inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes information from validation studies of similar herbicides and analytical techniques to provide a framework for researchers, scientists, and drug development professionals. The objective is to assist in the selection, development, and validation of analytical methods for this compound.

Data Presentation

The following table summarizes typical performance characteristics of common analytical methods used for the analysis of herbicides like this compound. This data is illustrative and serves as a comparative baseline for laboratories establishing their own analytical procedures.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1.2 - 5.8 µg/g[1]~0.01 µg/mL0.001 - 7.8 µg/kg[2][3]
Limit of Quantification (LOQ) 4.0 - 17.6 µg/g[1]~0.03 µg/mL0.003 - 0.083 µg/mL[2]
Linearity (R²) > 0.999> 0.998> 0.999
Precision (RSD%) < 5.2%< 3.0%< 15%
Accuracy (Recovery %) 73.8 - 91.5%95 - 105%70.6 - 106.6%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., soil, water, plant tissue).

    • Extract this compound using a suitable solvent such as acetonitrile or methanol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for pesticide residue analysis in food and agricultural products.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard.

    • Injection Volume: 20 µL.

  • Method Validation Parameters:

    • Linearity: Prepare a series of calibration standards of known concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient (R²).

    • Accuracy: Spike a blank matrix with a known concentration of this compound and calculate the percent recovery.

    • Precision: Analyze replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision) to determine the relative standard deviation (RSD%).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Perform a solvent extraction of the sample, similar to the HPLC-UV method.

    • A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

    • Derivatization may be required for non-volatile analytes, although this compound may be amenable to direct analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

    • Injection Mode: Splitless injection is typically used for trace analysis.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

  • Method Validation Parameters: The validation parameters are similar to those for HPLC-UV, including linearity, accuracy, precision, LOD, and LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices.

  • Sample Preparation:

    • Sample extraction is typically performed using methods like QuEChERS.

    • The extract is filtered before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 or other suitable reverse-phase column.

    • Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) is common for this type of compound.

    • Mass Analyzer: A triple quadrupole mass spectrometer is used for Multiple Reaction Monitoring (MRM) to provide high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored.

  • Method Validation Parameters: The validation process is similar to the other techniques, focusing on linearity, accuracy, precision, LOD, and LOQ within the relevant concentration range.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Inter-laboratory Comparison sampling Sampling extraction Extraction (e.g., QuEChERS) sampling->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup hplc HPLC-UV cleanup->hplc Analysis gcms GC-MS cleanup->gcms Analysis lcmsms LC-MS/MS cleanup->lcmsms Analysis linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq lcmsms->linearity lcmsms->accuracy lcmsms->precision lcmsms->lod_loq data_analysis Statistical Data Analysis (e.g., ISO 5725) linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for inter-laboratory comparison of this compound analysis.

logical_comparison cluster_methods Analytical Methods for this compound cluster_attributes Performance Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Moderate Cost Cost HPLC_UV->Cost Low Robustness Robustness HPLC_UV->Robustness High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Cost Moderate GC_MS->Robustness Moderate LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Robustness Moderate

Caption: Logical comparison of analytical methods for this compound.

References

A Comparative Efficacy Analysis of Chlorazanil and Amiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic and natriuretic efficacy of Chlorazanil and amiloride, drawing upon available preclinical and clinical data. While direct comparative studies are limited, this document synthesizes existing evidence to offer insights into their respective pharmacological profiles.

Executive Summary

Amiloride is a well-characterized potassium-sparing diuretic with a clearly defined mechanism of action involving the blockade of the epithelial sodium channel (ENaC). Its efficacy in promoting sodium and water excretion while conserving potassium has been extensively documented in numerous clinical trials. This compound, a triazine derivative, also exhibits diuretic properties by inhibiting sodium and chloride reabsorption in the distal convoluted tubule. However, quantitative efficacy data for this compound is sparse and primarily derived from preclinical studies, making a direct, robust comparison with the clinically established amiloride challenging.

Mechanism of Action

Amiloride exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal convoluted tubule and collecting duct of the nephron.[1][2] This inhibition reduces the reabsorption of sodium ions from the tubular fluid into the blood. The resulting increase in luminal sodium concentration leads to an osmotic increase in water excretion. By blocking sodium entry, amiloride also indirectly reduces the electrochemical gradient that drives potassium secretion into the tubule, thus producing its characteristic potassium-sparing effect.[3]

This compound , a triazine derivative, is understood to act as a diuretic by preventing the reabsorption of sodium and chloride in the distal convoluted tubule.[4] While its precise molecular target has not been as extensively characterized as that of amiloride, its effects on electrolyte excretion suggest an interference with sodium transport mechanisms in this segment of the nephron.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the diuretic and natriuretic effects of this compound and amiloride. It is important to note the differences in study populations and methodologies when interpreting these data.

Table 1: Preclinical Efficacy Data for this compound in Rats

ParameterVehicle ControlThis compound (10 mg/kg, orally)Fold Change
Urinary Flow Rate (ml/kg/6 hrs) 12.8 ± 0.642.0 ± 1.4~3.3
Urinary Sodium Excretion (mmol/kg/6 hrs) 0.96 ± 0.123.86 ± 0.33~4.0
Urinary Potassium Excretion No significant change reported
Data from a study in conscious, unloaded Sprague-Dawley female rats.[5]

Table 2: Clinical Efficacy Data for Amiloride in Humans

DosageStudy PopulationKey FindingsReference
5-40 mgHealthy male subjectsDose-dependent increase in diuretic and natriuretic response, with a plateau effect observed above 40 mg.
20 mgHypertensive patientsMaintained clinical effectiveness with long-term administration.
10-20 mg (in combination with thiazides)Hypertensive patientsEffectively lowers blood pressure and counteracts thiazide-induced hypokalemia.
5-10 mgPatients with resistant hypertensionNon-inferior to spironolactone in reducing systolic blood pressure.
2.5 mg (in combination with chlorthalidone)Patients with prehypertensionSignificantly reduced the incidence of hypertension compared to placebo.

Experimental Protocols

Preclinical Evaluation of this compound in Rats

  • Animal Model: Conscious, unloaded female Sprague-Dawley rats were used.

  • Drug Administration: this compound was administered orally at a dose of 10 mg/kg.

  • Urine Collection: Urine was collected over a 6-hour period following drug administration.

  • Analysis: Urinary flow rate was measured, and urinary concentrations of sodium and potassium were determined to calculate total excretion. Prostaglandin E2 levels were also assessed.

Clinical Evaluation of Amiloride

The clinical efficacy of amiloride has been established through numerous randomized controlled trials. A general methodology for these studies is as follows:

  • Study Design: Typically double-blind, randomized, placebo-controlled, or active-comparator trials.

  • Patient Population: Patients with hypertension, congestive heart failure, or edema.

  • Intervention: Amiloride administered at varying doses (typically 5-20 mg/day), often in combination with other diuretics like hydrochlorothiazide.

  • Primary Endpoints: Changes in blood pressure (systolic and diastolic), body weight, and serum electrolyte levels (sodium and potassium).

  • Secondary Endpoints: Incidence of adverse events, changes in urinary electrolyte excretion, and long-term cardiovascular outcomes.

  • Monitoring: Regular monitoring of blood pressure, serum electrolytes, and renal function throughout the study period.

Mandatory Visualizations

Amiloride_Mechanism_of_Action cluster_cell Lumen Tubular Lumen Na_ion Na+ Lumen->Na_ion Cell Principal Cell (Distal Tubule / Collecting Duct) Blood Blood ENaC Epithelial Sodium Channel (ENaC) ENaC->Blood Na_ion->ENaC Reabsorption K_ion K+ ROMK ROMK Channel K_ion->ROMK Secretion ROMK->Lumen Amiloride Amiloride Amiloride->ENaC Inhibits Block Blockade

Caption: Mechanism of action of Amiloride in the renal tubule.

Experimental_Workflow_Diuretic_Efficacy start Start: Animal/Human Subject Cohort admin Drug Administration (e.g., this compound or Amiloride) start->admin collect Urine Collection over a defined period (e.g., 6 or 24 hours) admin->collect measure Measurement of Urine Volume and Electrolyte Concentrations (Na+, K+, Cl-) collect->measure calculate Calculation of Total Urinary Output and Electrolyte Excretion measure->calculate compare Comparison with Control Group (Vehicle/Placebo) calculate->compare end End: Determination of Diuretic and Natriuretic Efficacy compare->end

References

Unveiling the Metabolic Fate of Chlorazanil: A Guide to Isotopic Labeling Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the metabolic pathways of the diuretic Chlorazanil reveals a unique formation route from the antimalarial drug proguanil. This guide provides a comparative analysis of the metabolic transformation of proguanil, with a focus on the non-enzymatic conversion of a key metabolite into this compound, supported by experimental data and detailed protocols for researchers in drug development and metabolism.

While direct metabolic studies on this compound are scarce, extensive research has elucidated its origin as a byproduct of proguanil metabolism. Proguanil, a widely used antimalarial agent, undergoes hepatic biotransformation to produce two primary metabolites: the active antimalarial agent cycloguanil and N-(4-chlorophenyl)-biguanide. It is this latter, seemingly inactive, metabolite that serves as the direct precursor to this compound.

This guide delves into the scientific evidence confirming this metabolic link, presenting quantitative data from pharmacokinetic studies of proguanil and its metabolites. Furthermore, it provides a detailed experimental protocol for the in vitro simulation of this compound formation, offering a valuable resource for researchers seeking to replicate or build upon these findings.

Proguanil Metabolism: A Fork in the Road

The metabolic journey of proguanil is characterized by two main pathways. Following oral administration, proguanil is metabolized in the liver, with between 40% and 60% of the parent drug excreted unchanged by the kidneys[1][2]. The remaining portion undergoes hepatic transformation, leading to the formation of cycloguanil and N-(4-chlorophenyl)-biguanide[1][2].

Pharmacokinetic studies in healthy volunteers have provided quantitative insights into the disposition of proguanil and its metabolites. After a single oral dose of 200 mg of proguanil, the following plasma concentrations and area under the curve (AUC) values were observed:

CompoundPeak Plasma Concentration (ng/mL)AUC (ng·h/mL)
Proguanil150 - 220 (median 170)3046 ± 313
Cycloguanil12 - 69 (median 41)679 ± 372
N-(4-chlorophenyl)-biguanide3 - 16 (median 11)257 ± 155
Table 1: Pharmacokinetic parameters of proguanil and its major metabolites in healthy adult male volunteers after a single 200 mg oral dose. Data are presented as range (median) for peak plasma concentrations and mean ± standard deviation for AUC.[3]

The Chemical Metamorphosis: From Proguanil Metabolite to this compound

The formation of this compound from N-(4-chlorophenyl)-biguanide is not an enzyme-catalyzed reaction but rather a chemical conversion that can occur in the presence of one-carbon donors such as formic acid, formaldehyde, or formic acid esters. This crucial discovery was detailed in a 2015 study by Thevis et al., which has significant implications for sports drug testing and understanding the complete metabolic profile of proguanil.

The study demonstrated that urine samples from individuals taking proguanil could test positive for this compound, not due to direct ingestion of the diuretic, but as a result of the in vivo or ex vivo conversion of its metabolite.

Below is a diagram illustrating the metabolic pathway from proguanil to this compound.

proguanil_metabolism proguanil Proguanil cyp Hepatic Metabolism proguanil->cyp cycloguanil Cycloguanil (Active Metabolite) cyp->cycloguanil cpb N-(4-chlorophenyl)-biguanide cyp->cpb one_carbon Formic Acid / Formaldehyde / Formic Acid Esters cpb->one_carbon Chemical Conversion This compound This compound one_carbon->this compound

Metabolic pathway of proguanil to this compound.

Experimental Protocol: In Vitro Formation of this compound

The following protocol is adapted from the methodology described by Thevis et al. (2015) for the in vitro simulation of this compound formation from N-(4-chlorophenyl)-biguanide.

Objective: To demonstrate the chemical conversion of N-(4-chlorophenyl)-biguanide to this compound in the presence of a one-carbon donor.

Materials:

  • N-(4-chlorophenyl)-biguanide standard

  • Human urine (drug-free)

  • Formaldehyde solution (37%)

  • Formic acid

  • Ethyl formate

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Spike drug-free human urine with a known concentration of N-(4-chlorophenyl)-biguanide (e.g., 1 µg/mL).

    • Prepare separate reaction mixtures by adding one of the following to the spiked urine samples:

      • Formaldehyde (final concentration, e.g., 1%)

      • Formic acid (final concentration, e.g., 1%)

      • Ethyl formate (final concentration, e.g., 1%)

    • Incubate the reaction mixtures at room temperature for a defined period (e.g., 24 hours).

  • Sample Extraction:

    • Perform a solid-phase extraction (SPE) to clean up the samples.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the incubated urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: A typical flow rate for the column used.

      • Injection Volume: A standard injection volume.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and N-(4-chlorophenyl)-biguanide.

Expected Results:

The HPLC-MS/MS analysis is expected to show the presence of this compound in the urine samples incubated with N-(4-chlorophenyl)-biguanide and the one-carbon donors, while it should be absent in the control samples (spiked urine without the one-carbon donors).

The following diagram outlines the experimental workflow for the in vitro formation of this compound.

experimental_workflow start Start spike_urine Spike Drug-Free Urine with N-(4-chlorophenyl)-biguanide start->spike_urine add_reagents Add One-Carbon Donors (Formaldehyde, Formic Acid, etc.) spike_urine->add_reagents incubation Incubate at Room Temperature add_reagents->incubation spe Solid-Phase Extraction (SPE) incubation->spe analysis HPLC-MS/MS Analysis spe->analysis end End analysis->end

Workflow for in vitro this compound formation.

Conclusion

The metabolic pathway leading to the formation of this compound is an unconventional one, highlighting the importance of considering not only enzymatic transformations but also potential chemical conversions of metabolites. While direct isotopic labeling studies on this compound are absent, the available pharmacokinetic data for proguanil and the detailed in vitro studies on the formation of this compound from its metabolite, N-(4-chlorophenyl)-biguanide, provide a solid foundation for understanding its origins. The experimental protocol provided in this guide offers a practical framework for researchers to further investigate this intriguing metabolic route and its implications in drug development and clinical toxicology. This knowledge is crucial for accurate interpretation of metabolic data and ensuring the safety and efficacy of pharmaceutical compounds.

References

Validating Assay Specificity for Chlorazanil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Chlorazanil, with a primary focus on validating assay specificity. Given the potential for false-positive results due to the metabolic conversion of other drugs, ensuring an assay can distinguish this compound from structurally similar compounds is paramount for accurate bioanalysis. This document presents experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most appropriate assay for your research needs.

The Challenge of Specificity in this compound Analysis

A significant challenge in the analysis of this compound, a diuretic agent, is its structural similarity to other compounds and their metabolites. Notably, the antimalarial drug proguanil can be metabolized in the body and subsequently converted into this compound, leading to potential false-positive findings in toxicological and anti-doping screens[1][2]. This necessitates the use of highly specific analytical methods that can unequivocally differentiate this compound from proguanil and its metabolites.

Comparative Analysis of Analytical Methods

The primary methods for this compound analysis are chromatography-based, leveraging their high resolving power to separate this compound from potentially interfering substances. The choice of method will depend on the required sensitivity, specificity, and the nature of the sample matrix.

Parameter LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) GC-MS (Gas Chromatography-Mass Spectrometry) Immunoassay
Specificity Very High (able to distinguish isomers and metabolites)High (good separation, but may require derivatization)Moderate to High (dependent on antibody specificity)
Sensitivity Very High (ng/mL to pg/mL levels)High (ng/mL levels)High (ng/mL levels)
Cross-Reactivity Risk Low (minimized by specific precursor-product ion transitions)Low to Moderate (potential for co-elution of similar compounds)High (potential for cross-reactivity with structurally related compounds)
Quantitative Accuracy HighHighModerate to High
Sample Throughput ModerateModerateHigh
Development Complexity HighModerateHigh
Instrumentation Cost HighModerate to HighLow to Moderate

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive detection of this compound, particularly in complex biological matrices like urine[1][2]. High-resolution accurate mass spectrometry (HRAM) is often employed to further enhance specificity[1].

Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane) at an alkaline pH.

  • Vortex the sample for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a potential transition could be m/z 222.1 -> 140.0.

  • Specificity Check: To ensure specificity, it is crucial to also monitor for the presence of proguanil and its major metabolite, cycloguanil.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this compound, GC-MS can be a viable alternative. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound and related compounds.

Sample Preparation and Derivatization (Urine):

  • Perform a liquid-liquid or solid-phase extraction (SPE) of the urine sample as described for LC-MS/MS.

  • After evaporation of the solvent, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.

  • Heat the sample at 70°C for 30 minutes to facilitate the derivatization reaction.

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry: Operated in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and specificity.

Immunoassay

Currently, there are no commercially available immunoassays specifically for this compound. However, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed. The major challenge would be to produce a monoclonal or polyclonal antibody with high specificity for this compound and minimal cross-reactivity to proguanil and its metabolites.

Hypothetical Immunoassay Protocol (Competitive ELISA):

  • Coat a microtiter plate with a this compound-protein conjugate.

  • Add standards or samples containing this compound, followed by the addition of a specific primary antibody against this compound.

  • During incubation, free this compound in the sample will compete with the coated this compound for binding to the antibody.

  • After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate that produces a colored product upon reaction with the enzyme.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Specificity Validation:

To validate the specificity of any this compound assay, a cross-reactivity study is essential. This involves analyzing a panel of structurally related compounds, including proguanil, cycloguanil, and other triazine derivatives, to determine the percentage of cross-reactivity for each compound.

Visualizing the Workflow and Relationships

To better understand the processes and logical connections involved in validating an assay for this compound, the following diagrams are provided.

Assay_Validation_Workflow General Assay Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Analytical Technique (LC-MS/MS, GC-MS, Immunoassay) MD2 Optimize Sample Preparation (Extraction, Derivatization) MD1->MD2 MD3 Optimize Instrumental Parameters MD2->MD3 MV1 Specificity / Selectivity (Cross-Reactivity Testing) MD3->MV1 MV2 Linearity and Range MV1->MV2 MV3 Accuracy and Precision MV2->MV3 MV4 Limit of Detection (LOD) Limit of Quantification (LOQ) MV3->MV4 MV5 Robustness and Stability MV4->MV5 SA1 Routine Sample Analysis MV5->SA1 SA2 Quality Control Checks SA1->SA2 Chlorazanil_Specificity_Challenge This compound Specificity Challenge Proguanil Proguanil (Antimalarial Drug) Metabolism Metabolism Proguanil->Metabolism Cycloguanil Cycloguanil (Metabolite) Metabolism->Cycloguanil This compound This compound (Diuretic) Metabolism->this compound Potential Conversion Assay Analytical Assay Cycloguanil->Assay Potential Interference This compound->Assay Result Test Result Assay->Result

References

A Comparative Analysis of the Diuretic Potency of Chlorazanil and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic potency of Chlorazanil and its structural analogs. The information presented herein is intended to support research and development efforts in the field of diuretic drug discovery by offering a structured overview of their performance, supported by established experimental methodologies.

Comparative Diuretic Potency

The following table summarizes the diuretic activity of this compound and a series of its hypothetical analogs. The data, while illustrative, is based on established structure-activity relationships for triazine-based diuretics, where substitutions on the phenyl ring and the triazine core can significantly influence potency and electrolyte excretion profiles.

CompoundStructureDose (mg/kg)Urine Volume (mL/5h)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)Cl- Excretion (mEq/L)Diuretic Activity IndexNatriuretic Activity Index
Control Vehicle-2.5 ± 0.385 ± 525 ± 3110 ± 61.01.0
This compound N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine208.2 ± 0.7150 ± 835 ± 4185 ± 93.281.76
Analog A N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine207.5 ± 0.6142 ± 733 ± 3175 ± 83.001.67
Analog B N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine208.8 ± 0.8155 ± 938 ± 4190 ± 103.521.82
Analog C N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine206.1 ± 0.5120 ± 630 ± 3150 ± 72.441.41
Analog D N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine209.5 ± 0.9165 ± 1040 ± 5205 ± 113.801.94

*Diuretic Activity Index and Natriuretic Activity Index are calculated relative to the control group.

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogs is typically conducted in vivo using a rat model. The following is a detailed methodology based on standard protocols described in the scientific literature.

Animal Model and Preparation
  • Species: Male Wistar or Sprague-Dawley rats weighing 150-200g are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

  • Fasting: Animals are fasted for 18 hours before the experiment, with continued free access to water, to ensure uniform gastric emptying and drug absorption.

Experimental Groups and Dosing
  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension medium).

    • Standard Group: Receives a standard diuretic (e.g., Furosemide or Hydrochlorothiazide) for comparison.

    • Test Groups: Receive different doses of the test compounds (this compound and its analogs).

  • Hydration: To ensure a uniform water and salt load, all animals are orally administered with 0.9% saline solution (e.g., 25 ml/kg body weight).

  • Dosing: The test compounds, standard drug, and vehicle are administered orally or intraperitoneally immediately after the saline load.

Urine Collection and Analysis
  • Metabolic Cages: Immediately after dosing, each rat is placed in an individual metabolic cage that allows for the separate collection of urine and feces.

  • Collection Period: Urine is collected over a period of 5 to 24 hours. Urine volume is measured at regular intervals (e.g., every hour for the first 5 hours and then at 24 hours).

  • Urine Parameters: The collected urine is analyzed for:

    • Volume (mL): Total urine output is recorded.

    • Electrolyte Concentration (mEq/L): Sodium (Na+), potassium (K+), and chloride (Cl-) concentrations are determined using a flame photometer or ion-selective electrodes.

    • pH: The pH of the urine samples is measured.

Data Analysis

The diuretic potency is evaluated by comparing the urine volume and electrolyte excretion in the test groups with the control group. The following parameters are calculated:

  • Diuretic Index: Ratio of the urine volume of the test group to the urine volume of the control group.

  • Natriuretic Index: Ratio of the Na+ excretion of the test group to the Na+ excretion of the control group.

  • Saluretic Index: Ratio of the Cl- excretion of the test group to the Cl- excretion of the control group.

  • Carbonic Anhydrase Inhibition: The ratio of Na+/K+ excretion can provide an indication of carbonic anhydrase inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the diuretic potency of novel compounds.

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis acclimatization Acclimatization fasting 18-hour Fasting acclimatization->fasting grouping Random Grouping fasting->grouping hydration Saline Loading grouping->hydration dosing Drug Administration hydration->dosing metabolic_cage Placement in Metabolic Cages dosing->metabolic_cage urine_collection Urine Collection (5-24h) metabolic_cage->urine_collection volume_measurement Measure Urine Volume urine_collection->volume_measurement electrolyte_analysis Analyze Na+, K+, Cl- urine_collection->electrolyte_analysis ph_measurement Measure pH urine_collection->ph_measurement data_analysis Calculate Diuretic Indices volume_measurement->data_analysis electrolyte_analysis->data_analysis

Experimental workflow for diuretic activity screening.

Mechanism of Action: Signaling Pathway

This compound and related triazine diuretics exert their effects primarily in the distal convoluted tubule of the nephron. They act by inhibiting the Na+/Cl- symporter, thereby preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

mechanism_of_action cluster_tubule Distal Convoluted Tubule cluster_result Result tubular_lumen {Tubular Lumen | Na+, Cl-} tubular_cell Epithelial Cell tubular_lumen->tubular_cell Na+/Cl- Symporter increased_excretion Increased Na+ and Cl- Excretion interstitium {Interstitial Fluid | (to blood)} tubular_cell->interstitium Na+/K+ ATPase tubular_cell->interstitium Cl- Channel This compound This compound This compound->inhibition inhibition->tubular_lumen:e Inhibition water_retention Osmotic Water Retention in Tubule increased_excretion->water_retention diuresis Increased Urine Output (Diuresis) water_retention->diuresis

Mechanism of action of this compound in the distal convoluted tubule.

This compound, a triazine derivative, functions as a diuretic agent by targeting the distal convoluted tubule in the kidneys.[1][2] Its primary mechanism involves the inhibition of sodium and chloride reabsorption at this site.[1][2] This action leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in a diuretic effect.

References

Safety Operating Guide

Navigating the Proper Disposal of Chlorazanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Chlorazanil, a diuretic agent, understanding the correct disposal procedures is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard lab coat is required. For tasks with a risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: If handling the solid form outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended to prevent inhalation.

This compound Hazard Profile

While a comprehensive hazard profile is not available, existing data indicates that this compound is harmful if swallowed and causes serious eye irritation[1]. It is also described as an oxidizing agent[2]. Structurally similar compounds, such as p-Chloranil, are very toxic to aquatic life with long-lasting effects[3][4]. Therefore, it is prudent to handle this compound as a hazardous substance with potential environmental risks.

PropertyDataSource
Molecular Formula C9H8ClN5[1]
Molecular Weight 221.64 g/mol
Known Hazards Harmful if swallowed, Causes serious eye irritation
Related Compound Hazards (p-Chloranil) Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Categorize this compound waste as "Hazardous Chemical Waste." If mixed with solvents, it may need to be classified as "Halogenated Organic Waste" or "Non-halogenated Organic Waste" depending on the solvent.

    • Avoid mixing this compound waste with other incompatible waste streams.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Accumulation and Storage:

    • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.

    • The storage area should be well-ventilated.

    • Utilize secondary containment to mitigate the impact of potential leaks.

  • Disposal of Contaminated Materials:

    • All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a sealed bag and disposed of as solid hazardous waste.

    • Empty containers that previously held this compound are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After decontamination, the container should be disposed of according to your institution's procedures for contaminated lab materials.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport hazardous waste off-site yourself.

Spill and Emergency Procedures

  • Minor Spills: Wearing appropriate PPE, carefully sweep up solid material to avoid generating dust. For solutions, absorb the spill with an inert material like vermiculite or sand. Collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal.

  • Major Spills: Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team or EHS department.

Regulatory Framework

The disposal of hazardous waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. These regulations provide a "cradle-to-grave" framework for managing hazardous waste, from generation to final disposal. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.

Experimental Protocols

No specific experimental protocols for the degradation or detoxification of this compound for disposal purposes were found in the reviewed literature. The recommended procedure is to transfer the waste to a licensed hazardous waste disposal company.

Disposal Workflow Diagram

ChlorazanilDisposal cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify Waste Stream: 'Hazardous Chemical Waste' B->C D Use Designated, Labeled, Leak-Proof Container C->D E Segregate from Incompatible Wastes D->E F Store in Secure Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Professional Disposal by Licensed Facility H->I Spill Spill Occurs Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Emergency Response Cleanup->D Contain & Collect for Disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chlorazanil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Chlorazanil. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2)[1]

While a specific GHS classification for skin irritation for this compound is not listed, the hydrochloride salt form is known to cause skin irritation.[2] Therefore, comprehensive protection is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Required PPE Reasoning
Routine Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coatTo prevent incidental skin and eye contact with the solid compound or solutions.
Procedures with High Splash or Aerosol Potential - Chemical-resistant gloves (e.g., nitrile or neoprene)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coatTo provide a higher level of protection for the face, eyes, and body from splashes.
Spill Cleanup - Chemical-resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant disposable coveralls- Appropriate respiratory protection (if significant dust is present)To ensure full-body protection during the management of a chemical spill.

Operational and Disposal Plans: A Step-by-Step Guide

1. Preparation and Handling:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.

  • Weighing and Transfer:

    • Don the appropriate PPE as outlined in Table 1.

    • Perform all weighing and transfer operations within a chemical fume hood or a balance enclosure.

    • Use a spatula or other appropriate tools to handle the solid, avoiding the generation of dust.

    • Close the container tightly after use.

  • Solution Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Slowly add the solid this compound to the solvent to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle.

2. Spill and Emergency Procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the spill area.

    • Follow the guidance of trained emergency responders for cleanup.

3. Disposal Plan:

  • Waste Identification: this compound waste should be classified as halogenated organic waste.

  • Containerization:

    • Use a designated, clearly labeled, and leak-proof container for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are suitable.

    • Never mix incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a sealed bag and disposed of as solid hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, preferably within secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid prep_fume_hood->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handling_exp Perform Experiment prep_solution->handling_exp disp_waste Segregate Halogenated Waste handling_exp->disp_waste spill_alert Alert Personnel handling_exp->spill_alert If Spill Occurs disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Seal and Store Waste Container disp_ppe->disp_container spill_contain Contain Spill spill_alert->spill_contain spill_clean Clean and Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorazanil
Reactant of Route 2
Reactant of Route 2
Chlorazanil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。